Ganoderic acid N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H42O8 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(6R)-6-hydroxy-6-[(7R,10R,13S,14S)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H42O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-20,32,38H,8-14H2,1-7H3,(H,36,37)/t15?,17-,19?,20?,27-,28+,29-,30-/m1/s1 |
InChI Key |
XXHBQOHASACCAP-UKHQAROISA-N |
Isomeric SMILES |
CC(CC(=O)C[C@](C)(C1CC(=O)[C@]2([C@]1(CC(=O)C3=C2[C@@H](CC4[C@]3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O |
Canonical SMILES |
CC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Ganoderic Acid N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation and confirmation of Ganoderic acid N, a complex triterpenoid (B12794562) found in Ganoderma species. This document details the spectroscopic data and experimental methodologies essential for the identification and characterization of this intricate natural product.
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum and other related species, have garnered significant scientific interest due to their diverse and potent biological activities. Among these, this compound stands out due to its unique structural features. The precise determination of its molecular structure is paramount for understanding its biosynthetic pathways, mechanism of action, and for enabling synthetic and semi-synthetic efforts towards novel therapeutic agents.
The elucidation of this compound's structure relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), complemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide presents the key data obtained from these methods that collectively confirm the chemical structure of this compound.
Physicochemical Properties and Structure
This compound possesses the chemical formula C₃₀H₄₂O₈.[1] Its structure is characterized by a tetracyclic lanostane (B1242432) core, extensively modified with various oxygen-containing functional groups, which contribute to its biological activity and complex spectroscopic profile.
IUPAC Name: 6-hydroxy-6-{9-hydroxy-2,6,6,11,15-pentamethyl-5,12,17-trioxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-1(10)-en-14-yl}-2-methyl-4-oxoheptanoic acid[1]
Below is a graphical representation of the workflow typically employed for the isolation and structural analysis of this compound.
Spectroscopic Data for Structure Elucidation
The definitive structure of this compound was established through meticulous analysis of data from various spectroscopic techniques. The following tables summarize the key quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the complex structure of natural products like this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon skeleton and the placement of functional groups.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in search results |
Note: Specific ¹H and ¹³C NMR data for this compound were not available in the initial search results. The tables are provided as a template for the expected data presentation.
The following diagram illustrates the key correlations typically observed in 2D NMR spectra (HMBC) that are crucial for assembling the molecular structure of a ganoderic acid.
References
The Biosynthesis of Ganoderic Acid N in Ganoderma lucidum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids produced by the medicinal mushroom Ganoderma lucidum, are renowned for their diverse and significant pharmacological activities. Among these, Ganoderic Acid N has attracted considerable interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final intricate molecular structure. This document summarizes key quantitative data on metabolite production and gene expression, presents detailed experimental protocols for the analysis and manipulation of this pathway, and includes visual representations of the core biological and experimental processes to facilitate a comprehensive understanding for researchers and professionals in the field of natural product biosynthesis and drug development.
Introduction
Ganoderma lucidum, revered for centuries in traditional Asian medicine, is a prolific producer of a vast array of secondary metabolites, with triterpenoids, particularly ganoderic acids, being of significant interest. These complex molecules are synthesized via the mevalonate (B85504) (MVA) pathway, leading to the formation of a lanosterol (B1674476) backbone which then undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), to yield a diverse array of ganoderic acids.[1][2] The biosynthesis of these compounds is a complex, multi-step process that is tightly regulated at the genetic and enzymatic levels.[1] Understanding this intricate pathway is crucial for the metabolic engineering of G. lucidum to enhance the production of specific, high-value ganoderic acids like this compound for pharmaceutical applications.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the universal precursor for isoprenoids, acetyl-CoA, and proceeds through the mevalonate (MVA) pathway to produce the triterpenoid (B12794562) backbone, lanosterol. Subsequent modifications of the lanosterol skeleton by a series of enzymes, predominantly from the cytochrome P450 family, lead to the formation of this compound.
The Mevalonate (MVA) Pathway: Synthesis of the Lanosterol Precursor
The initial steps of ganoderic acid biosynthesis are conserved within the fungal kingdom and involve the conversion of acetyl-CoA to lanosterol. This pathway is catalyzed by a series of key enzymes:
-
Acetyl-CoA Acetyltransferase (AACT) : Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
Hydroxymethylglutaryl-CoA Synthase (HMGS) : Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
HMG-CoA Reductase (HMGR) : A rate-limiting enzyme that reduces HMG-CoA to mevalonate.[3]
-
Mevalonate Kinase (MVK) , Phosphomevalonate Kinase (PMK) , and Mevalonate Pyrophosphate Decarboxylase (MVD) : A series of kinases and a decarboxylase that convert mevalonate into isopentenyl pyrophosphate (IPP).
-
Isopentenyl Pyrophosphate Isomerase (IDI) : Isomerizes IPP to dimethylallyl pyrophosphate (DMAPP).
-
Farnesyl Diphosphate Synthase (FPS) : Catalyzes the sequential condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP).
-
Squalene (B77637) Synthase (SQS) : Catalyzes the head-to-head condensation of two molecules of FPP to form squalene.
-
Squalene Epoxidase (SE) : Catalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256).
-
Lanosterol Synthase (LS) : A crucial cyclization enzyme that converts 2,3-oxidosqualene to lanosterol, the first cyclic precursor of ganoderic acids.[4]
Post-Lanosterol Modifications: The Role of Cytochrome P450s
The conversion of lanosterol to the vast array of ganoderic acids involves a series of oxidative reactions, including hydroxylations and carboxylations, which are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). While the exact enzymatic sequence leading to this compound has not been fully elucidated, several CYP450s from G. lucidum have been identified and functionally characterized, providing insights into the likely modification steps.
Key identified CYP450s involved in ganoderic acid biosynthesis include:
-
CYP5150L8 : Catalyzes the three-step oxidation of the C-26 methyl group of lanosterol to a carboxylic acid, forming 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA).
-
CYP5139G1 : Responsible for the C-28 oxidation of HLDOA.
-
CYP512U6 : Catalyzes C-23 hydroxylation of various ganoderic acid intermediates.
The biosynthesis of this compound from lanosterol likely involves a specific combination of these and other, yet to be identified, CYP450s and potentially other enzymes such as reductases and transferases, which together orchestrate the precise oxidative modifications of the lanosterol backbone.
Quantitative Data on this compound Biosynthesis
The production of this compound and other ganoderic acids is influenced by various factors, including the developmental stage of the fungus, culture conditions, and genetic modifications. The following tables summarize key quantitative data from various studies.
Table 1: Gene Expression Levels of Key Biosynthetic Enzymes
| Gene | Condition | Fold Change in Expression | Reference |
| hmgr | Overexpression of a truncated HMGR | ~3-fold higher than wild-type | |
| sqs | Methyl jasmonate and aspirin (B1665792) induction | 11-fold increase | |
| hmgr | Methyl jasmonate and aspirin induction | 10-fold increase | |
| ls | Overexpression of ls gene | >5-fold increase | |
| sqs | Mating of genetically modified monokaryons (sqs-vgb strain) | 3.23-fold increase | |
| ls | Mating of genetically modified monokaryons (sqs-vgb strain) | 2.13-fold increase | |
| hmgr | Deletion of wc-2 (blue light receptor) in darkness | Downregulated to 27.5% of wild-type | |
| sqs | Deletion of wc-2 in darkness | Downregulated to 34.33% of wild-type | |
| ls | Deletion of wc-2 in darkness | Downregulated to 27.4% of wild-type | |
| hmgs | Sodium acetate (B1210297) treatment | Highest transcription levels | |
| fps | Sodium acetate treatment | Highest transcription levels | |
| sqs | Sodium acetate treatment | Highest transcription levels |
Table 2: Production of Ganoderic Acids and Intermediates
| Compound | Strain/Condition | Concentration/Yield | Reference |
| Total Ganoderic Acids | Wild-type | 14.1 mg/g dry weight | |
| Total Ganoderic Acids | HMGR overexpressing strain | 29.4 mg/g dry weight | |
| Squalene | Wild-type (day 0) | 12.8 µg/g dry weight | |
| Squalene | HMGR overexpressing strain (day 0) | 86.6 µg/g dry weight | |
| Lanosterol | Wild-type (day 4) | ~0.78 mg/g dry weight | |
| Lanosterol | HMGR overexpressing strain (day 4) | 2.97 mg/g dry weight | |
| Ganoderic Acid O | ls overexpressing strain | 46.6 ± 4.8 µ g/100 mg dry weight | |
| Ganoderic Acid Mk | ls overexpressing strain | 24.3 ± 3.5 µ g/100 mg dry weight | |
| Ganoderic Acid T | ls overexpressing strain | 69.8 ± 8.2 µ g/100 mg dry weight | |
| Ganoderic Acid S | ls overexpressing strain | 28.9 ± 1.4 µ g/100 mg dry weight | |
| Ganoderic Acid Mf | ls overexpressing strain | 15.4 ± 1.2 µ g/100 mg dry weight | |
| Ganoderic Acid Me | ls overexpressing strain | 26.7 ± 3.1 µ g/100 mg dry weight | |
| Total of five GAs (P, Q, T, S, R) | Optimized static liquid culture | 963 mg/L | |
| Ganoderic Acid Me | Submerged culture | 5.4 mg/L | |
| Ganoderic Acid Me | Optimized submerged culture | 11.9 mg/L | |
| Total Ganoderic Acids | Submerged culture with 50 g/L initial glucose | 212.3 mg/L | |
| Intracellular Triterpenoids | Optimized submerged fermentation | 93.21 mg/100 ml |
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of ganoderic acids. Specific parameters may require optimization based on the instrumentation and the specific ganoderic acid of interest.
4.1.1. Sample Preparation
-
Extraction :
-
Accurately weigh approximately 1 g of dried and powdered G. lucidum mycelia or fruiting body.
-
Add 20 mL of methanol (B129727) or chloroform (B151607) to the sample in a flask.
-
Perform ultrasonic extraction for 30 minutes.
-
Repeat the extraction two more times, combining the extracts.
-
Filter the combined extract and evaporate to dryness under reduced pressure at 40°C.
-
-
Reconstitution :
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
4.1.2. HPLC Conditions
-
HPLC System : Agilent 1260 Infinity II or equivalent.
-
Column : Zorbax Extend-C18 (4.6 × 250 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase : A gradient of acetonitrile (B52724) (A) and 0.1-2% acetic acid in water (B). A typical gradient could be: 0-35 min, 25-35% A; 35-45 min, 35-45% A; 45-90 min, hold at 45% A.
-
Flow Rate : 0.8 mL/min.
-
Detection Wavelength : 252 nm.
-
Column Temperature : 30°C.
-
Injection Volume : 20 µL.
4.1.3. Quantification
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Gene Expression Analysis by Real-Time Quantitative PCR (qRT-PCR)
This protocol outlines the steps for analyzing the expression levels of genes involved in the this compound biosynthetic pathway.
4.2.1. RNA Extraction and cDNA Synthesis
-
Harvest G. lucidum mycelia and immediately freeze in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder.
-
Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) with oligo(dT) or random primers.
4.2.2. qRT-PCR
-
Design and validate primers for the target genes (e.g., hmgr, sqs, ls, and relevant cyp450s) and a stable reference gene (e.g., 18S rRNA, GAPDH, PP2A, or RPL4).
-
Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Perform the qRT-PCR on a real-time PCR system (e.g., Bio-Rad CFX96) with a typical thermal cycling profile: initial denaturation at 95°C for 30 s, followed by 40 cycles of 95°C for 5 s and 60°C for 30 s.
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.
Genetic Transformation of Ganoderma lucidum
Agrobacterium tumefaciens-mediated transformation (ATMT) is a commonly used method for the genetic modification of G. lucidum.
4.3.1. Preparation of Agrobacterium and Ganoderma
-
Introduce the binary vector containing the gene of interest (e.g., for overexpression or silencing) and a selection marker (e.g., hygromycin resistance) into A. tumefaciens strain (e.g., EHA105) by electroporation.
-
Grow the transformed A. tumefaciens in LB medium with appropriate antibiotics to an OD600 of 0.8-1.0.
-
Induce the virulence genes by adding acetosyringone (B1664989) (200 µM) and incubating for a further 6 hours.
-
Prepare protoplasts from young G. lucidum mycelia by enzymatic digestion with a mixture of lytic enzymes (e.g., lysing enzyme from Trichoderma harzianum).
4.3.2. Co-cultivation and Selection
-
Mix the induced A. tumefaciens cells with G. lucidum protoplasts at a ratio of 1000:1.
-
Spread the mixture on a cellophane membrane placed on co-cultivation medium containing acetosyringone.
-
Incubate at 25°C for 2-3 days.
-
Transfer the cellophane membrane to a selection medium containing an appropriate antibiotic (e.g., hygromycin) and a bacteriostatic agent (e.g., cefotaxime) to select for transformants and inhibit Agrobacterium growth.
-
Subculture the growing fungal colonies onto fresh selection medium to obtain stable transformants.
4.3.3. Verification of Transformants
-
PCR : Confirm the integration of the target gene into the G. lucidum genome using primers specific to the transgene.
-
qRT-PCR : Analyze the expression level of the integrated gene.
-
HPLC : Quantify the changes in this compound production in the transformed strains.
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound in Ganoderma lucidum.
Experimental Workflow for Quantification of this compound
References
- 1. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of the homologous lanosterol synthase gene in ganoderic acid biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Discovery and Isolation of Lucidenic Acid N from Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial discovery and isolation of Lucidenic acid N, a bioactive triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum (Reishi). Due to the historical co-classification, compounds in this family are sometimes referred to as ganoderic acids. This document details the experimental protocols for extraction and purification, presents quantitative data, and visualizes the isolation workflow and a key signaling pathway targeted by this class of compounds.
Introduction
Ganoderma lucidum has been a cornerstone of traditional medicine in East Asia for centuries. Its therapeutic properties are largely attributed to a diverse array of secondary metabolites, particularly triterpenoids. Within this class, the lucidenic and ganoderic acids are of significant interest for their potential pharmacological activities. Lucidenic acid N is a tetracyclic triterpenoid belonging to the lanostane (B1242432) family.[1] It was first reported as isolated from a new strain of Ganoderma lucidum, designated YK-02.[2][3] Like other members of its class, Lucidenic acid N is investigated for its potential cytotoxic effects against tumor cells and other bioactivities.[1][2] This guide serves as a technical resource for researchers engaged in the study and development of these promising natural products.
Experimental Protocols
While the original publication announcing the discovery of Lucidenic acid N provides an outline of its isolation, a comprehensive, step-by-step protocol is not detailed. Therefore, the following is a generalized methodology synthesized from multiple studies on the extraction and purification of triterpenoids from Ganoderma species. This protocol is designed to be a robust starting point for the isolation of Lucidenic acid N and other related compounds.
2.1. Extraction of Crude Triterpenoids
-
Preparation of Fungal Material: The dried fruiting bodies of Ganoderma lucidum are first ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered mushroom is then subjected to exhaustive extraction with a polar solvent, typically 95% ethanol, at an elevated temperature (e.g., 60-80°C) for several hours. This process is often repeated multiple times to ensure a high yield of the target compounds.
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned with a nonpolar solvent, such as chloroform (B151607) or ethyl acetate (B1210297), to separate the triterpenoid-rich fraction from more polar compounds. The organic layer, containing the triterpenoids, is collected and concentrated.
2.2. Chromatographic Purification
The crude triterpenoid extract is a complex mixture that requires further separation to isolate individual compounds.
-
Silica (B1680970) Gel Column Chromatography: The extract is first subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing the compounds of interest are pooled, concentrated, and further purified using semi-preparative RP-HPLC on a C18 column. A common mobile phase consists of a gradient of acetonitrile (B52724) and water, often with the addition of a small amount of acetic acid to improve peak shape.
-
Crystallization: The purified fractions containing Lucidenic acid N are concentrated and allowed to stand, leading to the formation of crystals. The final product is typically a colorless, needle-like solid.
Quantitative Data
The following tables summarize the key quantitative data for Lucidenic acid N. Due to the limited availability of comprehensive spectroscopic data for Lucidenic acid N in the literature, a representative dataset for the closely related Lucidenic acid A is also provided for comparative purposes.
Table 1: Physicochemical and Spectroscopic Data for Lucidenic Acid N
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₀O₆ | |
| Molecular Weight | 460.6 g/mol | |
| CAS Number | 364622-33-3 | |
| Appearance | Colorless needles | |
| Mass Spectrometry | [M-H]⁻ at m/z 459 |
Table 2: Representative ¹H and ¹³C NMR Data for Lucidenic Acid A (in CDCl₃)
Note: This data is for Lucidenic Acid A and is provided as a representative example due to the lack of a complete published dataset for Lucidenic Acid N.
| Position | ¹³C NMR (δ) | ¹H NMR (δ, J in Hz) |
| 1 | 34.5 | 1.95 (m), 1.65 (m) |
| 2 | 28.5 | 2.10 (m), 1.80 (m) |
| 3 | 218.4 | - |
| 4 | 47.5 | - |
| 5 | 50.8 | 1.55 (m) |
| 6 | 21.5 | 2.30 (m), 2.05 (m) |
| 7 | 65.8 | 4.85 (dd, 9.0, 7.0) |
| 8 | 139.5 | - |
| 9 | 160.5 | - |
| 10 | 38.9 | - |
| 11 | 201.0 | - |
| 12 | 48.9 | 2.80 (d, 12.0), 2.50 (d, 12.0) |
| 13 | 45.1 | - |
| 14 | 51.2 | - |
| 15 | 216.5 | - |
| 16 | 36.2 | 2.60 (m), 2.20 (m) |
| 17 | 52.3 | 2.15 (m) |
| 18 | 18.9 | 0.65 (s) |
| 19 | 19.2 | 1.15 (s) |
| 20 | 36.4 | 2.45 (m) |
| 21 | 18.5 | 1.10 (d, 6.5) |
| 22 | 31.2 | 2.35 (m), 2.25 (m) |
| 23 | 30.8 | 2.55 (m), 2.40 (m) |
| 24 | 179.2 | - |
| 28 | 27.8 | 1.20 (s) |
| 29 | 22.1 | 1.05 (s) |
| 30 | 25.1 | 1.40 (s) |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the generalized workflow for the isolation and purification of Lucidenic acid N from Ganoderma lucidum.
References
- 1. Inhibitory effects of Ganoderma lucidum triterpenoid on the growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lucidenic Acid N | C27H40O6 | CID 21592283 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Ganoderic Acids in Cancer Cells: A Technical Guide
Disclaimer: This technical guide summarizes the mechanism of action of various ganoderic acids (GAs) in cancer cells based on available scientific literature. Specific research on "Ganoderic acid N" is limited; therefore, this document provides a comprehensive overview of the anti-cancer activities attributed to the broader family of ganoderic acids, including but not limited to Ganoderic Acid A, T, and DM. This information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have demonstrated significant potential as anti-cancer agents.[1][2] Their therapeutic effects are attributed to a multi-pronged approach that includes the induction of apoptosis, arrest of the cell cycle, and inhibition of metastasis in various cancer cell types.[2][3][4] This guide delves into the molecular mechanisms underlying these actions, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.
Core Mechanisms of Action
Ganoderic acids exert their anti-cancer effects through several interconnected mechanisms:
-
Induction of Apoptosis: GAs primarily trigger the intrinsic, or mitochondrial, pathway of apoptosis.
-
Cell Cycle Arrest: GAs have been shown to halt the progression of the cell cycle at various phases, thereby inhibiting cancer cell proliferation.
-
Inhibition of Metastasis: Several studies have indicated that GAs can suppress the invasion and migration of cancer cells.
Quantitative Data
The anti-proliferative activity of various ganoderic acids has been quantified across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Ganoderic Acid | Cancer Cell Line | IC50 (µM) | Incubation Time | Reference |
| Ganoderic Acid A | HepG2 (Liver Cancer) | 187.6 | 24h | |
| Ganoderic Acid A | HepG2 (Liver Cancer) | 203.5 | 48h | |
| Ganoderic Acid A | SMMC7721 (Liver Cancer) | 158.9 | 24h | |
| Ganoderic Acid A | SMMC7721 (Liver Cancer) | 139.4 | 48h | |
| 7-Oxo-ganoderic acid Z | H460 (Lung Cancer) | 43.1 | Not Specified | |
| Ganoderic Acid Y | H460 (Lung Cancer) | 22.4 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line and incubation period.
Signaling Pathways Modulated by Ganoderic Acids
Induction of the Mitochondrial Apoptosis Pathway
Ganoderic acids initiate apoptosis primarily through the intrinsic pathway, which is centered around the mitochondria. This process involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of a caspase cascade and eventual cell death.
Caption: Mitochondrial Apoptosis Pathway Induced by Ganoderic Acids.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of genes involved in inflammation, cell survival, and metastasis. Ganoderic acids have been shown to inhibit this pathway, leading to a reduction in the expression of proteins that promote cancer progression.
References
The Ethnobotanical Tapestry of Ganoderic Acids: A Technical Guide for Scientific Exploration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, represent a significant portfolio of bioactive compounds derived from mushrooms of the Ganoderma genus. For millennia, these fungi, particularly Ganoderma lucidum (Lingzhi or Reishi), have been a cornerstone of traditional medicine in East Asia, revered for their purported health-promoting and longevity-enhancing properties. This technical guide delves into the ethnobotanical origins of these compounds, with a focus on providing researchers and drug development professionals with a comprehensive overview of their biosynthesis, experimental evaluation, and mechanisms of action. While specific research on "Ganoderic acid N" is limited, this guide will draw upon the extensive body of knowledge surrounding well-characterized ganoderic acids to provide a foundational understanding for future research into this and other related molecules.
Ethnobotanical Heritage of Ganoderma Species
The use of Ganoderma mushrooms is deeply rooted in traditional Chinese, Japanese, and Korean medicine, with historical records dating back over two millennia.[1][2][3] In these traditions, Ganoderma is often referred to as the "mushroom of immortality" and has been used to treat a wide array of ailments. Traditional applications include boosting the immune system, reducing stress, improving liver function, and promoting overall well-being.[1][4] The historical use of Ganoderma for conditions that are now understood to involve inflammatory processes and cellular proliferation, such as cancer, provides a rich ethnobotanical context for the modern scientific investigation of its bioactive constituents, including ganoderic acids. These triterpenoids are largely responsible for the bitter taste of the mushroom and are considered key contributors to its pharmacological effects.
Biosynthesis of Ganoderic Acids
Ganoderic acids are synthesized in Ganoderma species via the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route for the production of isoprenoids and sterols. The biosynthesis begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce lanosterol (B1674476), the common precursor for all lanostane-type triterpenoids. The conversion of lanosterol into the diverse array of ganoderic acids involves a complex network of modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes that introduce oxidative functionalities. While the complete biosynthetic pathway for every ganoderic acid is not yet fully elucidated, research has identified several key genes and enzymes involved in this process.
The general workflow for elucidating the biosynthetic pathway of a specific ganoderic acid often involves a combination of genomic analysis, gene expression studies, and heterologous expression of candidate genes in a host organism like Saccharomyces cerevisiae.
Isolation and Quantification of Ganoderic Acids
The extraction and purification of ganoderic acids from Ganoderma fruiting bodies or mycelia is a critical first step for their pharmacological evaluation. A typical protocol involves solvent extraction followed by chromatographic separation.
Table 1: General Protocol for the Isolation and Quantification of Ganoderic Acids
| Step | Procedure | Key Considerations |
| 1. Sample Preparation | Dried and powdered Ganoderma fruiting bodies or mycelia are used as the starting material. | Grinding increases the surface area for efficient extraction. |
| 2. Solvent Extraction | The powdered material is extracted with a solvent such as ethanol, methanol, or chloroform. | The choice of solvent can influence the profile of extracted triterpenoids. |
| 3. Fractionation | The crude extract is often partitioned between different solvents (e.g., water and ethyl acetate) to separate acidic triterpenoids. | This step enriches the fraction containing ganoderic acids. |
| 4. Chromatographic Purification | The enriched fraction is subjected to various chromatographic techniques, such as silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate individual ganoderic acids. | A combination of techniques is usually required to achieve high purity. |
| 5. Quantification | The concentration of specific ganoderic acids in an extract or purified sample is determined using analytical techniques like HPLC or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). | The use of certified reference standards is crucial for accurate quantification. |
Pharmacological Activities and Experimental Protocols
Ganoderic acids exhibit a broad spectrum of pharmacological activities, with anti-inflammatory and anti-cancer effects being the most extensively studied.
Anti-inflammatory Activity
Many ganoderic acids have demonstrated potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Table 2: In Vitro Anti-inflammatory Activity of Selected Ganoderic Acids
| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Key Target Inhibited | IC50 / Effective Concentration |
| Ganoderic Acid A | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | ~20 µM |
| Ganoderic Acid C1 | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α Production | ~20 µg/mL |
| Meroterpenoids from G. lucidum | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS expression | 10-40 µM |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 105 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of the test ganoderic acid and incubate for 1-2 hours.
-
Inflammation Induction: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response. Include appropriate vehicle and negative controls.
-
Nitric Oxide Measurement: After 24 hours of incubation, collect the cell culture supernatant. Measure the concentration of nitric oxide (NO) by quantifying its stable metabolite, nitrite, using the Griess reagent. Mix equal volumes of the supernatant and Griess reagent, incubate for 10-15 minutes at room temperature, and measure the absorbance at 540 nm.
Anti-Cancer Activity
Ganoderic acids have been shown to inhibit the proliferation, induce apoptosis, and suppress the invasion of various cancer cell lines.
Table 3: In Vitro Anti-Cancer Activity of Ganoderic Acid A
| Cell Line | Cancer Type | Effect | IC50 / Effective Concentration |
| HepG2 | Hepatocellular Carcinoma | Inhibition of proliferation | IC50 at 48h: 203.5 µmol/l |
| SMMC7721 | Hepatocellular Carcinoma | Inhibition of proliferation | IC50 at 48h: 139.4 µmol/l |
| MCF-7 | Breast Cancer | Inhibition of proliferation | Significant inhibition at 50 µM |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test ganoderic acid for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Modulation of Signaling Pathways
The pharmacological effects of ganoderic acids are mediated through their interaction with various intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several ganoderic acids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Some ganoderic acids have been found to inhibit this pathway, leading to reduced cancer cell viability.
Future Directions
The rich ethnobotanical history of Ganoderma species provides a compelling rationale for the continued investigation of ganoderic acids as potential therapeutic agents. While significant progress has been made in understanding the bioactivities of major ganoderic acids, many, including this compound, remain understudied. Future research should focus on:
-
Comprehensive Profiling: Elucidating the full spectrum of ganoderic acids in various Ganoderma species and their correlation with traditional uses.
-
Mechanism of Action: Detailed investigation of the molecular targets and signaling pathways of individual ganoderic acids.
-
In Vivo Studies: Translating the promising in vitro findings into well-designed animal models to assess efficacy and safety.
-
Synergistic Effects: Exploring the potential for synergistic interactions between different ganoderic acids and with conventional therapeutic agents.
By leveraging modern scientific techniques to explore the wisdom of traditional medicine, the full therapeutic potential of ganoderic acids can be unlocked, paving the way for the development of novel, nature-derived pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Effects of Ganoderma lucidum (Reishi) in Inflammatory Breast Cancer in In Vivo and In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Potential Medicinal Benefits of Ganoderma lucidum: From Metabolic Disorders to Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In-Vitro Screening of Ganoderic Acid N Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro bioactivity of Ganoderic Acid N, a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum. The focus of this document is to present the available quantitative data, detail relevant experimental protocols for its cytotoxic evaluation, and visualize associated cellular mechanisms. It is important to note that in key scientific literature, this compound is identified as Lucidenic Acid N. For the purpose of this guide, we will refer to it as this compound (Lucidenic Acid N).
Data Presentation: Cytotoxic Activity of this compound (Lucidenic Acid N)
This compound (Lucidenic Acid N) has demonstrated significant cytotoxic effects against various tumor cell lines in in-vitro studies. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of its potency.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| This compound (Lucidenic Acid N) | Hep G2 | Human Hepatoma | 4.2 | [1][2][3] |
| Hep G2,2,15 | Human Hepatoma (HBV-producing) | 4.8 | [1][2] | |
| P-388 | Murine Leukemia | 3.5 |
Experimental Protocols
While the precise, detailed protocols from the original study identifying the cytotoxic activity of this compound (Lucidenic Acid N) are not fully available, this section outlines a standard and widely adopted methodology for determining the cytotoxicity of a compound against cancer cell lines in-vitro, based on common laboratory practices.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., HepG2, P-388) in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and perform a cell count to determine cell density and viability.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Prepare a stock solution of this compound (Lucidenic Acid N) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve a range of final concentrations to be tested.
-
Remove the overnight culture medium from the 96-well plates and replace it with the medium containing the various concentrations of this compound (Lucidenic Acid N). Include wells for a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubate the plates for a specified period, typically 24, 48, or 72 hours.
3. MTT Incubation:
-
Following the treatment incubation, add a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add a solubilization solution, such as DMSO or an acidified isopropanol (B130326) solution, to each well to dissolve the formazan crystals.
-
Gently agitate the plates to ensure complete solubilization of the formazan.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound (Lucidenic Acid N) relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Mandatory Visualization: Diagrams
Experimental Workflow
References
Ganoderic Acid N: A Technical Guide to Molecular Docking and Target Prediction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acids, a class of triterpenoids isolated from Ganoderma species, have garnered significant attention for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. Among these, Ganoderic acid N is a bioactive constituent with emerging interest. This technical guide provides a comprehensive overview of the current knowledge on the molecular docking and target prediction of this compound. Due to the limited specific research on this particular derivative, this guide also incorporates data and methodologies from well-studied Ganoderic acids such as A, B, C1, and DM to serve as a foundational framework for future research. This document details computational methodologies, summarizes quantitative data, and outlines experimental protocols for target validation, offering a roadmap for researchers investigating the therapeutic potential of this compound.
Introduction to this compound
This compound is a tetracyclic triterpenoid (B12794562) that contributes to the medicinal properties of Ganoderma lucidum (Reishi mushroom). Its complex chemical structure, like other ganoderic acids, allows it to interact with a variety of biological targets, modulating cellular signaling pathways.[1] Preliminary evidence suggests its involvement in anti-inflammatory, apoptotic, and antioxidant processes, primarily through the inhibition of specific enzymes and modulation of receptor activities.[1] However, a comprehensive understanding of its molecular targets and mechanisms of action is still in its nascent stages.
Molecular Docking of this compound and Related Compounds
Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target protein. This approach provides valuable insights into the potential molecular interactions driving the biological activity of compounds like this compound.
Known Molecular Docking Data for this compound
To date, specific molecular docking studies on this compound are limited. However, one study investigating the interaction of various ganoderic acids with the human androgen receptor (PDB ID: 1E3G) provides a crucial data point. This study is pertinent to understanding its potential in hormone-dependent cancers.[2]
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) |
| This compound | Androgen Receptor | 1E3G | -7.6 |
Table 1: Molecular Docking Data for this compound.[2]
Molecular Docking Data for Representative Ganoderic Acids
To provide a broader context for the potential targets of this compound, the following table summarizes molecular docking data from other well-researched ganoderic acids. These compounds share a similar structural backbone and may predict the classes of proteins with which this compound could interact.
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| Ganoderic Acid A | Androgen Receptor | 1E3G | -8.7 | [2] |
| Ganoderic Acid B | Androgen Receptor | 1E3G | -7.8 | |
| Ganoderic Acid C1 | Androgen Receptor | 1E3G | -8.2 | |
| Ganoderic Acid DM | DNA Topoisomerase IIβ | 3QX3 | Not explicitly stated, but identified as a potential inhibitor. |
Table 2: Molecular Docking Data for Representative Ganoderic Acids.
Target Prediction for this compound
Target prediction for this compound can be approached through various computational methods, including ligand-based and structure-based approaches. Given the limited experimental data, a common strategy is to use the chemical structure of this compound to screen against databases of known protein targets.
Predicted Targets based on Structural Analogs
Based on the targets identified for structurally similar ganoderic acids, potential protein targets for this compound may include:
-
Steroid Hormone Receptors: Such as the androgen receptor, given the docking data.
-
Kinases: Involved in cell proliferation and survival signaling.
-
Proteases: Key enzymes in various physiological and pathological processes.
-
DNA Topoisomerases: As suggested by studies on Ganoderic acid DM, indicating a potential role in cell cycle regulation and apoptosis.
Experimental Protocols for Target Validation
The following are generalized experimental protocols that can be adapted to validate the predicted targets of this compound. These protocols are based on methodologies commonly used in the study of other small molecule inhibitors.
In Vitro Binding Assays
-
Surface Plasmon Resonance (SPR): To determine the binding affinity and kinetics between this compound and a purified target protein.
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
-
Binding Analysis: Flow solutions of this compound at various concentrations over the sensor chip surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface in real-time to monitor binding.
-
Kinetic Analysis: Calculate the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
-
-
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding.
-
Sample Preparation: Place the purified target protein in the sample cell and this compound in the injection syringe.
-
Titration: Inject small aliquots of this compound into the protein solution.
-
Heat Measurement: Measure the heat released or absorbed during the binding event.
-
Data Analysis: Determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Cell-Based Assays
-
Cell Viability Assay (MTT/XTT): To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines expressing the target protein.
-
Cell Seeding: Plate cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Assay: Add MTT or XTT reagent and incubate until a color change is observed.
-
Measurement: Measure the absorbance at the appropriate wavelength to determine cell viability.
-
-
Western Blotting: To investigate the effect of this compound on the expression levels of the target protein and downstream signaling molecules.
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein and downstream effectors, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathways
Based on the known activities of other ganoderic acids, this compound may modulate key signaling pathways involved in cancer and inflammation.
References
The Enigmatic Role of Ganoderic Acid N in the Lifecycle of Ganoderma Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are significant secondary metabolites produced by fungi of the genus Ganoderma. While extensive research has focused on the pharmacological properties of various ganoderic acids, the specific physiological roles of many of these compounds within the lifecycle of the fungus remain largely unexplored. This technical guide delves into the current understanding of the role of ganoderic acids in the developmental stages of Ganoderma species, with a particular focus on the enigmatic ganoderic acid N. Despite a wealth of information on the biosynthesis and quantification of the broader class of ganoderic acids, data specifically pertaining to this compound is scarce. This document summarizes the available quantitative data for major ganoderic acids across different life stages, provides detailed experimental protocols for their study, and presents visualized pathways to illuminate the intricate processes of their biosynthesis and potential regulation. This guide also highlights the current knowledge gaps, aiming to stimulate further research into the specific functions of individual ganoderic acids like this compound in the lifecycle of these medicinally important fungi.
Introduction: The Lifecycle of Ganoderma and the Significance of Ganoderic Acids
The lifecycle of Ganoderma species, such as the well-studied Ganoderma lucidum, encompasses several distinct stages: spore, mycelium, primordium, and the mature fruiting body. Each stage is characterized by unique morphological and physiological features, driven by a complex interplay of genetic and environmental factors. Secondary metabolites, including the diverse family of ganoderic acids, are believed to play crucial roles throughout this lifecycle, potentially acting as signaling molecules, developmental regulators, or defense compounds.
Ganoderic acids are synthesized via the mevalonate (B85504) pathway, with key enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), farnesyl pyrophosphate synthase (FPS), squalene (B77637) synthase (SQS), and lanosterol (B1674476) synthase (LS) playing pivotal roles in the initial steps. Subsequent modifications of the lanosterol backbone through a series of oxidation, reduction, and acylation reactions lead to the vast diversity of over 150 identified ganoderic acids. While the pharmacological activities of many of these compounds, such as ganoderic acids A, B, and T, have been extensively documented, their endogenous functions within the fungus are not well understood.
This guide specifically seeks to collate the existing knowledge surrounding the role of This compound , a C30H42O8 triterpenoid (B12794562), in the lifecycle of Ganoderma. However, a comprehensive literature review reveals a significant lack of research focused on this particular compound. Therefore, this document will present the available data on the broader class of ganoderic acids as a proxy, highlighting the critical need for further investigation into the specific roles of individual molecules like this compound.
Biosynthesis of Ganoderic Acids
The biosynthesis of all ganoderic acids, including this compound, originates from the mevalonate (MVA) pathway. This fundamental metabolic pathway synthesizes the precursor isopentenyl pyrophosphate (IPP) from acetyl-CoA.
The Mevalonate Pathway in Ganoderma
The initial steps of the MVA pathway leading to the synthesis of the triterpenoid precursor, lanosterol, are well-established. Overexpression of genes encoding key enzymes in this pathway has been shown to increase the overall yield of ganoderic acids, indicating their critical regulatory role.[1]
Caption: Generalized biosynthetic pathway of ganoderic acids in Ganoderma.
The final steps, leading from lanosterol to the vast array of specific ganoderic acids, involve a series of modifications catalyzed by enzymes such as cytochrome P450 monooxygenases.[2] The precise enzymatic steps leading to the formation of this compound have not yet been elucidated.
Quantitative Analysis of Ganoderic Acids Across the Ganoderma Lifecycle
While specific quantitative data for this compound throughout the Ganoderma lifecycle is not available in the current literature, studies on other individual and total ganoderic acids provide valuable insights into their accumulation patterns. The concentration of these compounds varies significantly between the mycelial, primordium, and fruiting body stages.
Table 1: Concentration of Total and Individual Ganoderic Acids at Different Developmental Stages of Ganoderma lucidum
| Developmental Stage | Total Triterpenoids (µ g/100 mg dry weight) | Ganoderic Acid T (µ g/100 mg dry weight) | Ganoderic Acid S (µ g/100 mg dry weight) | Ganoderic Acid Me (µ g/100 mg dry weight) | Reference |
| Primordium | Lower than immature stage | - | - | - | [3] |
| Immature Stage | 1210 | 16.5 | 14.3 | 12.5 | [3] |
| Mature Stage | Lower than immature stage | - | - | - | [3] |
Note: The data presented are from a single study and may vary depending on the strain and cultivation conditions.
The higher concentration of ganoderic acids in the immature fruiting body suggests a potential role in development and differentiation. The expression of key biosynthetic genes, such as hmgr, fps, sqs, and ls, has been shown to be upregulated during the immature stage, correlating with the increased accumulation of ganoderic acids.
Potential Roles and Signaling Pathways
The specific physiological function of this compound within the Ganoderma lifecycle remains speculative due to a lack of direct research. However, based on the roles of other secondary metabolites in fungi, several hypotheses can be proposed:
-
Developmental Regulation: this compound, like other ganoderic acids, may act as an endogenous signaling molecule, regulating key developmental transitions such as the formation of primordia and the maturation of the fruiting body.
-
Chemical Defense: These compounds may contribute to the defense of the fungus against competitors, parasites, and predators.
-
Spore Germination: While no direct evidence exists for this compound, other fungal secondary metabolites are known to influence spore dormancy and germination.
Several signaling pathways are known to regulate the biosynthesis of ganoderic acids in Ganoderma. These include pathways involving transcription factors like LaeA and responses to environmental cues. It is plausible that this compound, or its precursors/derivatives, could be part of a feedback loop within these pathways.
Caption: Hypothetical signaling pathway for this compound biosynthesis.
Experimental Protocols
Extraction and Isolation of Ganoderic Acids
This protocol provides a general method for the extraction and isolation of a crude ganoderic acid fraction, which can be further purified to obtain specific compounds like this compound.
Materials:
-
Dried and powdered Ganoderma fruiting bodies or mycelium
-
Methylene (B1212753) chloride
-
Distilled water
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform/acetone gradient)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate the powdered Ganoderma material in 95% ethanol at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process twice more with fresh ethanol.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator.
-
Suspend the crude extract in distilled water and perform liquid-liquid partitioning with methylene chloride.
-
Collect the methylene chloride phase, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the triterpenoid-enriched fraction.
-
Subject the enriched fraction to silica gel column chromatography, eluting with a suitable solvent gradient to separate the different ganoderic acids.
Quantification of Ganoderic Acids by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantitative analysis of ganoderic acids.
Materials:
-
Crude or purified ganoderic acid extract
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Aqueous acetic acid (0.1%)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Dissolve a known amount of the ganoderic acid extract in methanol.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Perform chromatographic separation using a C18 column with a gradient elution of acetonitrile and 0.1% aqueous acetic acid.
-
Detect the ganoderic acids at a wavelength of 252 nm.
-
Quantify the individual ganoderic acids by comparing their peak areas to those of known standards.
Analysis of Biosynthetic Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
This protocol describes a method to analyze the expression levels of genes involved in ganoderic acid biosynthesis.
Materials:
-
Ganoderma mycelium or fruiting body tissue from different developmental stages
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., hmgr, sqs, ls) and a reference gene
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Harvest the fungal tissue and immediately freeze it in liquid nitrogen.
-
Extract total RNA from the tissue using a suitable RNA extraction kit.
-
Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and SYBR Green master mix.
-
Analyze the qPCR data to determine the relative expression levels of the target genes at different developmental stages, normalized to the expression of a reference gene.
Conclusion and Future Perspectives
The study of ganoderic acids in Ganoderma species has revealed a complex picture of their biosynthesis and accumulation throughout the fungal lifecycle. While significant progress has been made in understanding the general regulatory mechanisms and in quantifying the major ganoderic acids, the specific role of individual compounds like this compound remains a critical knowledge gap. The higher concentrations of ganoderic acids during the immature fruiting body stage strongly suggest a functional role in development, but further research is needed to elucidate the precise mechanisms.
Future research should focus on:
-
Isolation and characterization of this compound: Obtaining a pure standard of this compound is essential for detailed functional studies.
-
Development of specific analytical methods: Targeted quantitative methods for this compound are needed to accurately measure its concentration across all lifecycle stages.
-
Functional genomics studies: The use of gene-editing technologies like CRISPR/Cas9 to knock out or overexpress genes specifically involved in the final steps of this compound biosynthesis would provide direct evidence of its function.
-
In vitro and in vivo assays: Testing the effect of exogenous this compound on spore germination, mycelial growth, and fruiting body formation would help to clarify its role as a potential signaling molecule.
By addressing these research questions, we can begin to unravel the enigmatic role of this compound and other minor ganoderic acids, providing a more complete understanding of the chemical ecology and developmental biology of Ganoderma species. This knowledge will not only be of fundamental scientific interest but could also inform strategies for the enhanced production of specific bioactive compounds for pharmaceutical and biotechnological applications.
References
- 1. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB013995) - FooDB [foodb.ca]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ganoderic Acid N
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma species, such as Ganoderma lucidum ("Reishi" or "Lingzhi"). These compounds are of significant interest to researchers, scientists, and drug development professionals due to their diverse and potent pharmacological activities. Ganoderic acid N, a member of this family, is a key bioactive constituent. Accurate and precise quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, standardization, and elucidation of its therapeutic potential. This application note provides a detailed protocol for the analysis of this compound using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection. The methodology is based on established principles for the analysis of similar ganoderic acids.[1][2][3][4][5]
Experimental Protocols
Sample Preparation (Extraction)
This protocol describes the extraction of ganoderic acids from Ganoderma fruiting bodies or mycelia.
Materials and Reagents:
-
Dried and powdered Ganoderma sample
-
Methanol (B129727) or Ethanol (HPLC grade)
-
Chloroform (optional)
-
Water (deionized or distilled)
-
Ultrasonic bath
-
Rotary evaporator
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Accurately weigh approximately 1.0 g of the powdered Ganoderma sample into a flask.
-
Add 25 mL of methanol (or 95% ethanol) to the flask.
-
Perform ultrasonic extraction for 30-60 minutes at room temperature. For enhanced extraction, this step can be repeated two to three times.
-
Combine the extracts and filter through gauze.
-
Centrifuge the filtrate at 4000 rpm for 10 minutes to pellet any remaining solid particles.
-
Collect the supernatant and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Re-dissolve the dried extract in a precise volume of methanol (e.g., 5 or 10 mL) to achieve a known concentration.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.
Standard Solution Preparation
Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
Procedure:
-
Accurately weigh a precise amount of the this compound reference standard.
-
Dissolve the standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve. Typical concentration ranges for ganoderic acids are between 1 µg/mL and 100 µg/mL.
HPLC-UV Analysis
Instrumentation and Conditions: The following are typical starting conditions for the analysis of ganoderic acids and may require optimization for this compound.
| Parameter | Recommended Condition |
| HPLC System | An Agilent 1260 Infinity HPLC system or equivalent, equipped with a UV-Vis detector. |
| Column | Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient elution of Acetonitrile (A) and 0.1% Acetic Acid in water (B). |
| Gradient Program | 0-5 min, 20% A; 5-30 min, 20-50% A; 30-40 min, 50-85% A; 40-50 min, 85-95% A; 50-60 min, 95% A. |
| Flow Rate | 0.6 - 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection | UV detection at 252 nm or 254 nm. |
| Injection Volume | 5 - 20 µL. |
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Record the chromatograms and integrate the peak areas.
Data Analysis
-
Qualitative Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²). Use this equation to calculate the concentration of this compound in the samples based on their peak areas.
Data Presentation
The following tables summarize typical validation parameters for HPLC methods used in the analysis of various ganoderic acids. These values provide a benchmark for the expected performance of the method for this compound.
Table 1: HPLC Method Validation Parameters for Ganoderic Acids
| Parameter | Typical Performance |
| Linearity (r²) | > 0.998. |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL. |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL. |
| Precision (RSD) | Intra-day: 0.81-3.20%; Inter-day: 0.40-3.67%. |
| Accuracy/Recovery (%) | 96.85 - 105.09%. |
Table 2: Example of a Calibration Curve for a Ganoderic Acid
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15000 |
| 5 | 75000 |
| 10 | 152000 |
| 25 | 378000 |
| 50 | 755000 |
| 100 | 1510000 |
Mandatory Visualization
Caption: Experimental workflow for the extraction and HPLC analysis of this compound.
Due to a lack of specific information in the search results regarding signaling pathways directly modulated by this compound, a diagram illustrating such a pathway cannot be accurately generated at this time. The focus of this document is therefore on the analytical methodology for its quantification.
References
- 1. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. dl.begellhouse.com [dl.begellhouse.com]
- 5. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
Protocol for Quantification of Ganoderic Acid N in Fungal Extracts using UPLC-MS/MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganoderic acids, a class of highly oxidized lanostane-type triterpenoids isolated from Ganoderma species, are recognized for their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects.[1][2][3] Ganoderic acid N is one of the many bioactive triterpenoids found in these fungi.[4] Accurate and sensitive quantification of individual ganoderic acids, such as this compound, in fungal extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.
This document provides a detailed protocol for the quantification of this compound in fungal extracts using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity and selectivity, making it suitable for the analysis of complex matrices.[5]
Experimental Protocols
Sample Preparation: Extraction of Ganoderic Acids
This protocol outlines a general procedure for the extraction of triterpenoids from fungal materials.
Materials:
-
Dried and powdered fungal material (e.g., Ganoderma lucidum fruiting bodies or mycelia)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
95% Ethanol (B145695) (optional)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Weigh 1.0 g of the powdered fungal material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol or 95% ethanol to the tube.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a round-bottom flask.
-
Repeat the extraction process (steps 2-5) two more times to ensure complete extraction.
-
Combine all the supernatants.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol.
-
Filter the solution through a 0.22 µm PTFE syringe filter into a UPLC vial for analysis.
UPLC-MS/MS Quantification of this compound
This section details the instrumental analysis of the prepared fungal extract.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
-
ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 100 mm) or equivalent.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound certified reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range in the samples.
-
Chromatographic Conditions (Typical):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the ganoderic acids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry Conditions (Putative):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for ganoderic acids.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The specific precursor-to-product ion transition for this compound needs to be determined by infusing a standard solution. Based on the common fragmentation patterns of ganoderic acids, which often involve losses of H₂O and CO₂, a putative transition can be predicted.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound.
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of ganoderic acids. These values should be established specifically for this compound during method validation.
Table 1: UPLC-MS/MS Method Validation Parameters for Ganoderic Acids.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.998 | |
| Limit of Detection (LOD) | 0.66 - 6.55 µg/kg | |
| Limit of Quantitation (LOQ) | 2.20 - 21.84 µg/kg | |
| Precision (RSD %) - Intra-day | < 6.8% | |
| Precision (RSD %) - Inter-day | < 8.1% | |
| Accuracy/Recovery (%) | 89.1 - 114.0% |
Table 2: Illustrative UPLC-MS/MS Parameters for Selected Ganoderic Acids.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Ganoderic Acid A | 515.3 | 300 | 35 | |
| Ganoderic Acid B | 515.3 | 249 | 35 | |
| Ganoderic Acid C2 | 517.3 | 287 | 35 | |
| Ganoderic Acid D | 497.3 | 237 | 35 | |
| Ganoderic Acid H | 571.3 | 467 | 25 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in fungal extracts.
Generalized Signaling Pathway for Ganoderic Acids
While the specific signaling pathways modulated by this compound are not yet fully elucidated, other ganoderic acids have been shown to influence key cellular pathways involved in inflammation and cancer. The following diagram illustrates a generalized signaling pathway that may be affected by ganoderic acids.
References
- 1. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application of Ganoderic Acid N in 3D Cell Culture Models: A Proposed Methodological Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from Ganoderma species, have garnered significant attention for their diverse pharmacological activities, particularly their anti-cancer properties. While numerous studies have elucidated the mechanisms of various ganoderic acids (such as GA-A, -D, -DM, and -T) in traditional 2D cell culture, research specifically investigating the effects of Ganoderic Acid N in more physiologically relevant 3D cell culture models remains limited.[1][2][3] Three-dimensional cell culture systems, such as tumor spheroids, better mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, making them superior models for preclinical drug screening.
This document provides a detailed, albeit prospective, set of application notes and protocols for studying the effects of this compound in a 3D spheroid model. The methodologies are adapted from established protocols for other ganoderic acids and general 3D culture techniques. The proposed signaling pathways are based on the known mechanisms of closely related ganoderic acids, which commonly induce apoptosis and cell cycle arrest through modulation of key cancer-related pathways like PI3K/Akt/mTOR and NF-κB.[4][5]
I. Data Presentation: Quantitative Analysis Templates
As no specific quantitative data for this compound in 3D cell culture is currently available, the following tables are presented as templates for researchers to organize and present their experimental findings.
Table 1: Effect of this compound on Spheroid Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Incubation Time (h) | Mean Absorbance (570 nm) ± SD | % Viability |
| Vehicle Control (DMSO) | 0.1% | 48 | [Experimental Data] | 100% |
| This compound | 10 | 48 | [Experimental Data] | [Calculated Data] |
| This compound | 25 | 48 | [Experimental Data] | [Calculated Data] |
| This compound | 50 | 48 | [Experimental Data] | [Calculated Data] |
| This compound | 100 | 48 | [Experimental Data] | [Calculated Data] |
| Vehicle Control (DMSO) | 0.1% | 72 | [Experimental Data] | 100% |
| This compound | 10 | 72 | [Experimental Data] | [Calculated Data] |
| This compound | 25 | 72 | [Experimental Data] | [Calculated Data] |
| This compound | 50 | 72 | [Experimental Data] | [Calculated Data] |
| This compound | 100 | 72 | [Experimental Data] | [Calculated Data] |
Table 2: Induction of Apoptosis by this compound (Caspase-3/7 Activity)
| Treatment Group | Concentration (µM) | Incubation Time (h) | Mean Luminescence (RLU) ± SD | Fold Change vs. Control |
| Vehicle Control (DMSO) | 0.1% | 24 | [Experimental Data] | 1.0 |
| This compound | 25 | 24 | [Experimental Data] | [Calculated Data] |
| This compound | 50 | 24 | [Experimental Data] | [Calculated Data] |
| Staurosporine (Positive Control) | 1 | 24 | [Experimental Data] | [Calculated Data] |
Table 3: Modulation of Key Signaling Proteins by this compound (Western Blot Densitometry)
| Target Protein | Treatment Group | Concentration (µM) | Normalized Protein Expression (Relative to Control) ± SD |
| p-Akt (Ser473) | Vehicle Control | - | 1.00 ± [SD] |
| p-Akt (Ser473) | This compound | 50 | [Experimental Data] |
| Total Akt | Vehicle Control | - | 1.00 ± [SD] |
| Total Akt | This compound | 50 | [Experimental Data] |
| Cleaved PARP | Vehicle Control | - | 1.00 ± [SD] |
| Cleaved PARP | This compound | 50 | [Experimental Data] |
| Bcl-2 | Vehicle Control | - | 1.00 ± [SD] |
| Bcl-2 | This compound | 50 | [Experimental Data] |
| Bax | Vehicle Control | - | 1.00 ± [SD] |
| Bax | This compound | 50 | [Experimental Data] |
II. Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of uniform tumor spheroids from a selected cancer cell line (e.g., HCT-116, MDA-MB-231) using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Sterile 96-well ULA round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the medium, wash the cells once with sterile PBS, and add 3-5 mL of Trypsin-EDTA. Incubate at 37°C for 3-5 minutes until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant.
-
Resuspend the cell pellet in 10 mL of fresh complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL (to seed 5000 cells per 200 µL).
-
Carefully dispense 200 µL of the cell suspension into each well of a 96-well ULA plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
Spheroids should form within 48-72 hours. Monitor spheroid formation and morphology daily using an inverted microscope.
Protocol 2: Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound (stock solution in DMSO, e.g., 100 mM)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve 2x the final desired concentrations (e.g., 20, 50, 100, 200 µM). Prepare a vehicle control with the corresponding DMSO concentration (e.g., 0.2%).
-
After 72 hours of spheroid formation, carefully remove 100 µL of the old medium from each well without disturbing the spheroid.
-
Add 100 µL of the 2x this compound dilutions or vehicle control to the respective wells. This results in the final desired concentrations (10, 25, 50, 100 µM) and a final DMSO concentration of 0.1%.
-
Incubate the treated spheroids for the desired experimental period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Protocol 3: Spheroid Viability Assessment (MTT Assay)
Materials:
-
Treated spheroids in a 96-well ULA plate
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Plate shaker
-
Microplate reader
Procedure:
-
Following treatment, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully aspirate 150 µL of the medium from each well. Be cautious not to disturb the spheroid and the formazan crystals within it.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a plate shaker for 15-20 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate percentage viability relative to the vehicle-treated control group.
Protocol 4: Western Blot Analysis of Spheroids
Materials:
-
Treated spheroids
-
Cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary and secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Collect spheroids from each treatment group (pooling 5-10 spheroids per sample may be necessary) into a microcentrifuge tube.
-
Wash twice with ice-cold PBS, centrifuging at 500 x g for 3 minutes between washes.
-
Add 100-200 µL of ice-cold RIPA buffer to the spheroid pellet.
-
Homogenize the spheroids using a pestle or by passing the lysate through a fine-gauge needle.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using the BCA assay.
-
Proceed with standard Western blot protocol: load equal amounts of protein for SDS-PAGE, transfer to a PVDF membrane, block, incubate with primary and secondary antibodies, and visualize using a chemiluminescent substrate.
III. Visualization of Pathways and Workflows
Caption: General experimental workflow for this compound analysis in 3D spheroids.
Caption: Hypothesized PI3K/Akt signaling pathway modulated by this compound.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic Acid N: Application Notes and Protocols for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from Ganoderma species, are the subject of intense research due to their wide range of pharmacological activities.[1] Among these, Ganoderic acid N stands out as a significant bioactive constituent. As a phytochemical standard, this compound is essential for the accurate quantification and quality control of Ganoderma-based products, as well as for in-depth pharmacological studies. These application notes provide detailed protocols for the phytochemical analysis of this compound, including its quantification by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), along with methods for evaluating its biological activity.
Physicochemical Properties and Standard Preparation
Chemical Structure and Properties of this compound
| Property | Value |
| IUPAC Name | 6-hydroxy-6-{9-hydroxy-2,6,6,11,15-pentamethyl-5,12,17-trioxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-1(10)-en-14-yl}-2-methyl-4-oxoheptanoic acid[2] |
| Molecular Formula | C₃₀H₄₂O₈[2] |
| Average Molecular Weight | 530.65 g/mol [2] |
| Monoisotopic Molecular Weight | 530.28796832 Da[2] |
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for reliable quantitative analysis.
Protocol 1: Preparation of this compound Stock and Working Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of pure this compound standard. Dissolve the standard in 1 mL of HPLC-grade methanol (B129727). This solution should be stored at -20°C in a light-protected vial.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions should be prepared fresh daily.
Chromatographic Analysis of this compound
Both HPLC with UV detection and UPLC-MS/MS are powerful techniques for the analysis of ganoderic acids. UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices and trace-level analysis.
High-Performance Liquid Chromatography (HPLC-UV)
Protocol 2: Quantitative Analysis of this compound by HPLC-UV
This protocol provides a general method for the quantification of this compound in samples such as Ganoderma extracts.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
Parameter Condition Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase Gradient elution with Acetonitrile (A) and 0.1% Acetic Acid in Water (B) Gradient Program 0-35 min, 25-45% A; 35-90 min, 45-100% A Flow Rate 1.0 mL/min Detection Wavelength 252 nm Injection Volume 10 µL | Column Temperature | 30°C |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard injections against their known concentrations.
-
Perform a linear regression to determine the equation of the line and the correlation coefficient (r²), which should be >0.998 for good linearity.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Protocol 3: High-Sensitivity Quantification of this compound by UPLC-MS/MS
This method is suitable for the quantification of this compound in complex biological matrices where high sensitivity is required.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic and Mass Spectrometric Conditions:
Parameter Condition Column ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm) Mobile Phase Gradient elution with Acetonitrile containing 0.1% formic acid (A) and Water containing 0.1% formic acid (B) Flow Rate 0.4 mL/min Ionization Mode Electrospray Ionization (ESI), Negative or Positive Precursor Ion (m/z) ~529.3 ([M-H]⁻) or ~531.3 ([M+H]⁺) Product Ions (m/z) To be determined by infusion of a standard solution and fragmentation analysis. Common losses include H₂O (18 Da) and CO₂ (44 Da). | Collision Energy | To be optimized for the specific instrument and transitions. |
-
Quantitative Data for Ganoderic Acids (General):
Parameter Value Range Retention Time (UPLC) A reported retention time for this compound is 5.74 min under specific UPLC-MS conditions. Linearity (r²) > 0.998 Limit of Detection (LOD) 0.66–6.55 µg/kg Limit of Quantification (LOQ) 2.20–21.84 µg/kg Recovery 89.1–114.0% | Precision (RSD) | Intra-day: < 6.8%; Inter-day: < 8.1% |
Experimental Workflows
Biological Activity Assessment
Ganoderic acids are known to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and mTOR pathways. The following are general protocols to assess the in vitro biological activity of this compound.
Anti-inflammatory Activity
Protocol 4: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide Production
This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours before stimulating with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.
Anticancer Activity
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the viability of cancer cells.
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa, HepG2) in the appropriate medium.
-
Cell Treatment: Seed the cells in a 96-well plate and treat with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Signaling Pathway Analysis
The inhibitory effects of ganoderic acids on inflammatory and cancer processes are often mediated through the modulation of key signaling pathways.
NF-κB Signaling Pathway
Ganoderic acids have been shown to inhibit the NF-κB pathway, a central regulator of inflammation and cell survival.
mTOR Signaling Pathway
The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition is a key target in cancer therapy. Some ganoderic acids have been shown to modulate this pathway.
Conclusion
This compound is a valuable phytochemical standard for the quality control of Ganoderma products and for investigating their pharmacological properties. The protocols outlined in these application notes provide a framework for the accurate quantification of this compound and the assessment of its biological activities. Further research is warranted to fully elucidate the specific mechanisms of action of this compound and to explore its full therapeutic potential.
References
Determining Effective Concentrations of Ganoderic Acid N for In-Vivo Studies: Application Notes and Protocols
Introduction:
Ganoderic acids, a class of highly oxidized lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities. While research has explored the therapeutic potential of various ganoderic acids, specific in-vivo data on the effective concentration of Ganoderic acid N is limited in the currently available scientific literature. However, by examining the in-vivo studies of other structurally related ganoderic acids, researchers can establish a rational starting point for determining the effective concentration of this compound in their experimental models.
This document provides a comprehensive overview of reported in-vivo dosages of various ganoderic acids, detailed experimental protocols, and insights into the key signaling pathways they modulate. This information is intended to guide researchers, scientists, and drug development professionals in designing effective in-vivo studies for this compound.
Data Presentation: In-Vivo Dosages of Ganoderic Acids
The following table summarizes the in-vivo dosages of various ganoderic acids and their observed effects in different animal models. This data can serve as a valuable reference for dose-range finding studies for this compound.
| Compound/Extract | Animal Model | Dosage | Administration Route | Study Duration | Observed Effects | Reference(s) |
| Ganoderic Acid A (GAA) | Polyarthritic Mice | 20 mg/kg and 40 mg/kg | Gavage | 9 days | Alleviation of rheumatoid arthritis-associated clinical and histopathological manifestations. | [1] |
| Ganoderic Acid A (GAA) | Hyperlipidemic Mice | 75 mg/kg/day (high dose) | Not Specified | Not Specified | Ameliorated lipid metabolism and altered gut microbiota composition.[2] | [2] |
| Ganoderic Acids (GA-L and GA-H) | Mice with Excessive Alcohol Intake | 12 mg/kg (low dose), 36 mg/kg (high dose) | Not Specified | 6 weeks | Protected against alcoholic liver injury and intestinal microflora disturbance.[3] | [3] |
| Ganoderic Acids-rich Ethanol Extract (GLE) | Mice with Excessive Alcohol Intake | 25 mg/kg (low dose), 50 mg/kg (medium dose), 100 mg/kg (high dose) | Oral Gavage | 6 weeks | Protected against alcoholic liver injury and modulated intestinal microbiota. | |
| Ganoderic Acid (GA) | CT26 Tumor-Bearing Mice | 50 mg/kg | Intraperitoneal Injection | 18 days | Attenuated chemotherapy-induced fatigue. | |
| Triterpenoids from Ganoderma lucidum (TGL) | APP/PS1 Transgenic Mice (AD model) | 25 mg/kg/day (low dose), 100 mg/kg/day (high dose) | Oral (mixed with feed) | 10 weeks | Mitigated age-associated brain physiological decline. | |
| Ganoderic Acid C2 (GAC2) | Kunming Mice (immunosuppressed model) | 20 mg/kg, 40 mg/kg | Not Specified | 14 days | Alleviated cyclophosphamide-induced immunosuppression. | |
| Deacetyl Ganoderic Acid F (DeGA F) | Zebrafish Embryo | 10 µg/mL | Not Specified | 24 hours | Inhibited LPS-induced nitric oxide production by over 50%. | |
| Ganoderic Acid TR (GA-TR) | Lewis Lung Carcinoma (LLC) Syngeneic Model | 25 mg/kg, 50 mg/kg | Not Specified | Not Specified | Inhibited tumor growth. |
Experimental Protocols
This section details methodologies for key experiments involving the administration of ganoderic acids to animal models. These protocols can be adapted for studies with this compound.
Acute Toxicity Study
An acute toxicity study is crucial to determine the safety profile of this compound.
-
Animal Model: Specific-pathogen-free Kunming mice (6 weeks old, 22-25 g).
-
Acclimatization: House animals in a controlled environment (20-24°C, 45-65% humidity, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Divide mice into a vehicle control group and a high-dose this compound group (n=6 per group).
-
Compound Preparation: Dissolve this compound in a suitable vehicle, such as normal saline.
-
Administration: Administer a single high dose (e.g., 2000 mg/kg body weight) of this compound via oral gavage to the treatment group. The control group should receive an equivalent volume of the vehicle.
-
Observation: Closely monitor the animals for the first 4 hours post-administration for any immediate signs of toxicity. Continue to observe the mice daily for 14 days for any signs of toxicity or mortality.
Anti-inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is widely used to study acute systemic inflammation.
-
Animal Model: Zebrafish embryos or mice.
-
Grouping:
-
Vehicle control group
-
LPS-only group
-
LPS + this compound (multiple dose levels) treatment groups
-
-
Compound Preparation and Administration:
-
For zebrafish, this compound can be added to the embryo medium.
-
For mice, administer this compound via oral gavage or intraperitoneal injection prior to LPS challenge.
-
-
Inflammation Induction: Induce inflammation by exposing zebrafish embryos to LPS in their medium or by injecting mice with LPS.
-
Outcome Assessment: Measure inflammatory markers such as nitric oxide (NO) production, and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant (for zebrafish) or serum/tissue homogenates (for mice).
Anti-tumor Efficacy in a Xenograft Tumor Model
This model is suitable for evaluating the anti-cancer efficacy of this compound.
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Cell Line: Human cancer cell line of interest.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Grouping (once tumors reach a palpable size):
-
Vehicle control group
-
This compound treatment groups (various doses)
-
Positive control group (a known anti-cancer drug)
-
-
Compound Administration: Administer this compound and controls via a predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Outcome Assessment:
-
Measure tumor volume regularly.
-
At the end of the study, excise tumors and measure their weight.
-
Conduct histopathological and immunohistochemical analysis of tumor tissues.
-
Analyze relevant biomarkers in tumor and blood samples.
-
Signaling Pathways and Visualization
Ganoderic acids have been shown to modulate several key signaling pathways involved in inflammation and cancer. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of the inflammatory response. Several ganoderic acids exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway in Inflammation
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical cascade involved in inflammation.
Caption: Modulation of the MAPK signaling cascade by this compound.
Experimental Workflow for In-Vivo Studies
A logical workflow is essential for conducting successful in-vivo experiments.
Caption: A generalized experimental workflow for in-vivo studies of this compound.
While direct in-vivo studies on this compound are not extensively documented, the available data on other ganoderic acids provide a solid foundation for initiating research. By carefully considering the dosages, administration routes, and experimental models outlined in this document, researchers can design robust studies to elucidate the therapeutic potential of this compound. The provided protocols and pathway diagrams offer a practical guide for executing these experiments and understanding the underlying molecular mechanisms. Further pharmacokinetic and pharmacodynamic studies will be essential to fully characterize the in-vivo behavior of this compound and optimize its therapeutic application.
References
- 1. Effects of different doses of Ganoderic Acid A on nociceptive behaviour and inflammatory parameters in polyarthritic mice rheumatoid arthritis model | AVESİS [avesis.yeniyuzyil.edu.tr]
- 2. Ganoderic acid A from Ganoderma lucidum ameliorates lipid metabolism and alters gut microbiota composition in hyperlipidemic mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Solubilization of Ganoderic Acid N in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid N, a bioactive triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, presents significant therapeutic potential. However, its pronounced lipophilicity leads to poor aqueous solubility, a critical challenge for its formulation and bioavailability in preclinical and clinical research.[1] This document provides a comprehensive overview of various techniques to enhance the solubility of this compound in aqueous media, complete with detailed experimental protocols and comparative data to guide researchers in selecting the most appropriate method for their specific application. Given the limited direct data on this compound, the following information is substantially based on established methods for other closely related and structurally similar ganoderic acids.
Data Presentation: Comparison of Solubilization Techniques
The following tables summarize quantitative data for various solubilization methods applied to ganoderic acids. These values provide a comparative framework for selecting a suitable approach for this compound.
Table 1: Solubility of Ganoderic Acids in Common Solvents and Co-solvents
| Compound | Solvent System | Approximate Solubility | Reference |
| This compound | Dimethyl Sulfoxide (DMSO) | 50 mg/mL | [2] |
| Ganoderic Acid D | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [3][4] |
| Ganoderic Acid D | Ethanol (B145695) | ~30 mg/mL | [3] |
| Ganoderic Acid D | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | |
| Ganoderic Acid A | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | |
| Ganoderic Acid A | Ethanol | 100 mg/mL |
Table 2: Characteristics of Nanoformulations for Ganoderic Acids
| Formulation Type | Key Components | Average Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading Capacity (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Capmul MCMC10, Soy lecithin, Poloxamer 188 | 73 | 66 | 11.53 | |
| Nanostructured Lipid Carriers (NLCs) | Capmul MCM C10, Capmul PG8, Tween 80, PL-90G | 156 | 86.3 ± 1.5 | 12.2 ± 2.11 | |
| Nanodispersion | Ethanol, Brij 56, Span 20 | < 200 | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for key solubilization techniques are provided below. Researchers should adapt these protocols based on the specific requirements of their experiments.
Protocol 1: Preparation of a Stock Solution in Organic Solvents
This protocol describes the standard method for preparing a high-concentration stock solution of this compound using an organic solvent, which can then be diluted into aqueous media for in vitro assays.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO or ethanol to achieve the desired concentration (e.g., 10-50 mg/mL).
-
Dissolution: Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution. If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes to ensure the compound is fully dissolved.
-
Inspection: Visually inspect the solution against a light source to confirm that no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For optimal stability, use the solution on the same day of preparation if possible.
Note on Dilution: When diluting the stock solution into aqueous buffers or cell culture media, precipitation can occur. To mitigate this, perform stepwise dilutions and vortex or sonicate the solution after each dilution. Ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO in cell-based assays) to avoid toxicity.
Protocol 2: Preparation of a Cyclodextrin (B1172386) Inclusion Complex
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex. This method significantly enhances the aqueous solubility of lipophilic compounds.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or relevant buffer (e.g., PBS)
-
Stir plate and magnetic stir bar
-
Volumetric flasks
-
0.22 µm syringe filter (optional)
-
Lyophilizer (optional)
Procedure:
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to HP-β-CD. Common starting points range from 1:1 to 1:2.
-
Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in deionized water or buffer. Gentle warming (40-50°C) and stirring can aid in dissolving the cyclodextrin.
-
Compound Addition:
-
Method A (Direct Addition): Add the powdered this compound directly to the stirring HP-β-CD solution.
-
Method B (Solvent Evaporation): Dissolve this compound in a minimal amount of a volatile organic solvent (e.g., ethanol) and add this solution dropwise to the stirring cyclodextrin solution.
-
-
Complexation: Seal the container and stir the mixture vigorously at room temperature or a slightly elevated temperature for 24-72 hours. This extended stirring time is crucial for the formation of the inclusion complex.
-
Filtration (Optional): To remove any un-complexed compound, the solution can be filtered through a 0.22 µm syringe filter.
-
Lyophilization (Optional): For a stable powder form, the resulting solution can be freeze-dried.
-
Quantification: The concentration of solubilized this compound in the final solution should be confirmed analytically (e.g., via HPLC).
Protocol 3: Formulation of Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs like this compound within the bilayer, improving solubility and bioavailability.
Materials:
-
This compound powder
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve this compound, DPPC, and cholesterol (e.g., in a 1:10:5 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature (for DPPC, >41°C) until a thin, dry lipid film forms on the flask wall.
-
-
Hydration: Add the aqueous phase (e.g., PBS pH 7.4) to the lipid film and hydrate (B1144303) by rotating the flask for at least 1 hour above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Sonication: To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator or a bath sonicator until the suspension becomes translucent.
-
Extrusion: For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 10-20 passes).
-
Purification: Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Measure the encapsulation efficiency (EE%) and drug loading capacity (LC%) using HPLC after lysing the liposomes with a suitable solvent (e.g., methanol).
-
Protocol 4: Preparation of Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers that can encapsulate lipophilic drugs, offering high drug loading and stability.
Materials:
-
This compound powder
-
Solid lipid (e.g., Capmul MCMC10)
-
Surfactant (e.g., Soy lecithin)
-
Stabilizer (e.g., Poloxamer 188)
-
Distilled water
-
High-speed homogenizer
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid (e.g., Capmul MCMC10) and surfactant (e.g., soy lecithin) at a temperature above the lipid's melting point (e.g., 70°C).
-
Drug Solubilization: Add the desired amount of this compound to the molten lipid phase and stir until completely dissolved.
-
Aqueous Phase Preparation: Dissolve the stabilizer (e.g., Poloxamer 188) in distilled water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and immediately homogenize at high speed (e.g., 6,000-10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Cool the emulsion down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Characterization: Analyze the SLN dispersion for particle size, PDI, zeta potential, entrapment efficiency, and drug loading capacity as described in Protocol 3.
Visualizations
The following diagrams illustrate the mechanisms and workflows of the described solubilization techniques.
References
Sensitive Detection of Ganoderic Acid N using LC-MS/MS: An Application Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from Ganoderma species, are recognized for their diverse pharmacological activities. Among these, Ganoderic acid N has garnered interest for its potential therapeutic properties. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacological studies, quality control of herbal preparations, and drug development. This document provides a detailed protocol for the sensitive detection of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its high sensitivity and selectivity.
Quantitative Data Summary
The following table summarizes the key mass spectrometric and performance data for the LC-MS/MS method for this compound and other related ganoderic acids for comparison.
| Compound | Molecular Formula | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | C30H42O8 | [M-H]⁻ = 529.3 | To be determined experimentally | To be optimized |
| Ganoderic acid A | C30H44O7 | [M-H]⁻ = 515.3 | 300 | 35 |
| Ganoderic acid B | C30H44O7 | [M-H]⁻ = 515.3 | 249 | 35 |
| Ganoderic acid C2 | C30H46O7 | [M-H]⁻ = 517.3 | 287 | 35 |
| Ganoderic acid D | C30H42O7 | [M+H-H₂O]⁺ = 497.0 | 237 | 35 |
| Ganoderic acid H | C32H44O9 | [M-H]⁻ = 571.3 | 467 | 25 |
Note: The precursor ion for this compound is predicted based on its molecular formula. The product ions and collision energy are starting points for method development and should be optimized for the specific instrument used.
Experimental Protocols
This section details the methodology for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.
Sample Preparation: Ultrasonic Extraction
This protocol is suitable for the extraction of this compound from Ganoderma fruiting bodies or related matrices.
Materials:
-
Dried and powdered Ganoderma sample
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (optional)
-
Centrifuge tubes (50 mL)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Procedure:
-
Weigh 1.0 g of the powdered Ganoderma sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Sonicate the mixture in an ultrasonic water bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-5) two more times with fresh methanol.
-
Combine all the supernatants.
-
Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol.
-
Vortex the reconstituted sample for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an LC-MS vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
An ultra-high performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 2.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is generally preferred for ganoderic acids.[1] Atmospheric Pressure Chemical Ionization (APCI) can also be considered as it may provide a more stable signal for some ganoderic acids.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: To be optimized (typically 2.5-3.5 kV).
-
Source Temperature: To be optimized (typically 120-150°C).
-
Desolvation Temperature: To be optimized (typically 350-500°C).
-
Desolvation Gas Flow: To be optimized (typically 600-800 L/hr).
-
Cone Gas Flow: To be optimized (typically 50-150 L/hr).
-
-
MRM Transitions for this compound:
-
Precursor Ion (Q1): Based on the molecular formula C30H42O8, the deprotonated molecule [M-H]⁻ would have an m/z of 529.3.[1]
-
Product Ions (Q3) and Collision Energies (CE): These need to be determined by infusing a standard solution of this compound and performing a product ion scan at varying collision energies. Based on the fragmentation of similar ganoderic acids, common losses include H₂O (18 Da) and CO₂ (44 Da). Therefore, potential product ions to screen for would be m/z 511.3 ([M-H-H₂O]⁻) and m/z 485.3 ([M-H-CO₂]⁻). Further fragmentation is also likely.
-
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
As of the current literature, no specific signaling pathways have been definitively elucidated for this compound. However, ganoderic acids as a class are known to interact with various cellular signaling pathways. For instance, some ganoderic acids have been shown to modulate the NF-κB and MAPK signaling pathways. Further research is required to determine the specific molecular targets and signaling cascades affected by this compound.
References
Application Notes and Protocols for Ganoderic Acids in Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities. Among these, their neuroprotective effects are of particular interest for the development of novel therapeutics against neurodegenerative diseases. This document provides detailed application notes and protocols for the use of specific Ganoderic acids in neuroprotective research models.
Note on "Ganoderic Acid N": Extensive literature searches did not yield specific information on a compound designated as "this compound" in the context of neuroprotection. It is possible that this is a lesser-known compound or a potential misnomer. Therefore, this document will focus on well-characterized Ganoderic acids with demonstrated neuroprotective properties, namely Ganoderic Acid A (GAA), Ganoderic Acid DM (GA-DM), and Deacetyl Ganoderic Acid F (DeGA F).
Data Presentation: In Vitro and In Vivo Neuroprotective Effects
The following tables summarize the quantitative data from various studies on the neuroprotective effects of Ganoderic acids.
Table 1: In Vitro Neuroprotective Effects of Ganoderic Acids
| Ganoderic Acid | Cell Line | Neurotoxic Insult | Effective Concentration | Key Findings | Reference |
| Ganoderic Acid A (GAA) | SH-SY5Y | Sodium Nitroprusside (SNP) | 10 µM | Significantly attenuated SNP-induced cytotoxicity and NO increase. | [1][2] |
| PC12 | Aβ42 | Not specified | Protected against Aβ42-induced apoptosis by reducing mitochondrial damage. | ||
| HT22 | Aβ25-35 | 100 µM | Increased cell viability, inhibited MAPK pathway, and reduced apoptosis. | [3] | |
| BV2 Microglia | Lipopolysaccharide (LPS) | 50 µg/mL | Suppressed LPS-induced proliferation and activation; promoted M2 polarization. | [4] | |
| Primary Hippocampal Neurons | Magnesium-free medium | 10-50 µg/mL | Increased cell viability and SOD activity; stabilized mitochondrial membrane potential. | [5] | |
| Ganoderic Acid DM (GA-DM) | Not specified | Aβ42 | Not specified | Mitigated Aβ42-induced neurotoxicity. | |
| Deacetyl Ganoderic Acid F (DeGA F) | BV2 Microglia | Lipopolysaccharide (LPS) | 2.5 and 5 µg/mL | Inhibited LPS-induced NO production and iNOS expression. |
Table 2: In Vivo Neuroprotective Effects of Ganoderic Acids
| Ganoderic Acid | Animal Model | Disease Model | Dosage | Key Findings | Reference |
| Ganoderic Acid A (GAA) | Rats | Post-Stroke Depression (PSD) | 10, 20, 30 mg/kg | Attenuated depressive-like behaviors and neuronal damage. | |
| Mice | Parkinson's Disease (MPTP-induced) | Not specified | Mitigated dopaminergic neuron loss and motor dysfunction. | ||
| Mice | Alzheimer's Disease (Aβ42 injection) | Not specified | Ameliorated cognitive deficiency and reduced Aβ42 levels. | ||
| Ganoderic Acid (unspecified) | Rats | Focal Ischemic Stroke (MCAO) | Not specified | Dose-dependently suppressed infarct size and neurological deficits. | |
| Mice | 5-Fluorouracil-induced cognitive dysfunction | Not specified | Prevented the reduction of spatial and non-spatial memory. | ||
| Ganoderic Acid DM (GA-DM) | Mice | Alzheimer's Disease (Aβ42-induced) | Not specified | Alleviated cognitive dysfunction and hippocampus neuron loss. |
Experimental Protocols
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes the assessment of the neuroprotective effects of a Ganoderic acid against a neurotoxin-induced injury in the human neuroblastoma SH-SY5Y cell line.
a. Cell Culture and Maintenance:
-
Culture SH-SY5Y cells in a 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency.
b. Ganoderic Acid and Neurotoxin Preparation:
-
Prepare a stock solution of the Ganoderic acid (e.g., GAA) in dimethyl sulfoxide (B87167) (DMSO).
-
Prepare a stock solution of the neurotoxin (e.g., SNP) in sterile water or phosphate-buffered saline (PBS).
-
Further dilute the stock solutions in the culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
c. Treatment Protocol:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the Ganoderic acid for 2 hours.
-
Following pre-treatment, add the neurotoxin (e.g., 500 µM SNP) to the wells and incubate for 24 hours.
-
Include control groups: untreated cells, cells treated with the vehicle (DMSO) only, and cells treated with the neurotoxin only.
d. Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Anti-inflammatory Assay in BV2 Microglial Cells
This protocol outlines a method to evaluate the anti-inflammatory effects of a Ganoderic acid in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
a. Cell Culture:
-
Culture BV2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
b. Treatment Protocol:
-
Seed BV2 cells in 24-well plates and allow them to reach 80% confluency.
-
Pre-treat the cells with the Ganoderic acid (e.g., DeGA F at 2.5 and 5 µg/mL) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
c. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
In Vivo Neuroprotection Assessment in a Mouse Model of Alzheimer's Disease
This protocol provides a general framework for evaluating the neuroprotective effects of a Ganoderic acid in an amyloid-beta (Aβ)-induced mouse model of Alzheimer's disease.
a. Animal Model:
-
Use appropriate mouse strains (e.g., C57BL/6J).
-
Induce Alzheimer's-like pathology by intracerebroventricular (i.c.v.) injection of aggregated Aβ42.
b. Ganoderic Acid Administration:
-
Administer the Ganoderic acid (e.g., GAA) via oral gavage or intraperitoneal injection at a predetermined dosage and frequency.
-
The treatment can be initiated before or after the induction of the pathology, depending on the study design (preventive or therapeutic).
c. Behavioral Testing (Morris Water Maze):
-
A circular pool is filled with opaque water and a hidden platform is submerged in one quadrant.
-
Train the mice to find the hidden platform from different starting positions over several days.
-
Record the escape latency (time to find the platform) and the path length.
-
On the final day, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant and the number of platform crossings to assess spatial memory.
d. Histological and Biochemical Analysis:
-
After the behavioral tests, sacrifice the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for immunohistochemistry to assess neuronal loss (e.g., NeuN staining) and Aβ plaque deposition (e.g., thioflavin S or anti-Aβ antibody staining) in the hippocampus and cortex.
-
Homogenize brain tissue to measure levels of inflammatory markers, oxidative stress markers, and key signaling proteins by ELISA or Western blotting.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in the neuroprotective effects of Ganoderic acids and a general experimental workflow.
Caption: Signaling pathways modulated by Ganoderic Acid A for neuroprotection.
Caption: General experimental workflow for neuroprotective studies of Ganoderic acids.
Conclusion
The available evidence strongly suggests that Ganoderic acids, particularly GAA, GA-DM, and DeGA F, are promising candidates for neuroprotective drug development. They exert their effects through multiple mechanisms, including anti-inflammatory, anti-oxidative, and anti-apoptotic pathways, as well as by promoting the clearance of neurotoxic proteins. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of these natural compounds in the context of neurodegenerative diseases. Further research is warranted to fully elucidate their mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. Ganoderic acid A protects neural cells against NO stress injury in vitro via stimulating β adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A protects neural cells against NO stress injury in vitro via stimulating β adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ganoderic Acid N Extraction from Biomass
Welcome to the Technical Support Center for the extraction of Ganoderic acid N. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your extraction and purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting Ganoderic acids from Ganoderma biomass?
A1: The most commonly employed and effective methods for extracting Ganoderic acids, including this compound, are solvent extraction and ultrasound-assisted extraction (UAE). Ethanol (B145695) is a widely used solvent due to its efficiency and relatively low toxicity. Supercritical CO2 extraction is a more advanced technique that can also be utilized. The choice of method often depends on the desired purity, yield, and available equipment.
Q2: I am experiencing low yields of my target this compound. What are the potential causes and how can I improve the yield?
A2: Low yields can be attributed to several factors. Firstly, the quality and species of the Ganoderma raw material are critical, as the concentration of specific Ganoderic acids can vary significantly.[1] Ensure you are using a high-quality, verified source. Secondly, the extraction parameters may not be optimal. Key factors to optimize include:
-
Solvent Concentration: The polarity of the solvent is crucial. For Ganoderic acids, ethanol concentrations between 80-95% are often effective.
-
Temperature: Higher temperatures can increase solubility and extraction efficiency, but excessive heat can lead to degradation of the target compounds.
-
Extraction Time: Sufficient time is necessary for the solvent to penetrate the biomass.
-
Particle Size: Grinding the dried biomass into a fine powder increases the surface area for solvent interaction, leading to improved extraction efficiency.
Q3: Can the extraction process lead to the degradation of this compound?
A3: Yes, Ganoderic acids can be susceptible to degradation under certain conditions. High temperatures and prolonged exposure to harsh solvents or pH conditions can lead to the breakdown of these compounds. It is crucial to optimize extraction parameters to find a balance between maximizing efficiency and minimizing degradation. For instance, using reduced pressure during solvent evaporation can help to keep temperatures low.[2]
Q4: What is the best way to purify this compound from the crude extract?
A4: Column chromatography is the most effective method for purifying specific Ganoderic acids from a complex crude extract.[3] A multi-step chromatographic approach is often necessary. An initial separation on a silica (B1680970) gel column can be followed by further purification using reversed-phase chromatography (e.g., C18 column). Preparative High-Performance Liquid Chromatography (HPLC) is often used for the final purification step to achieve high purity.[4]
Q5: How can I quantify the amount of this compound in my samples?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector or, for higher sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the preferred methods for the quantitative analysis of Ganoderic acids.[5] These techniques allow for the separation and quantification of individual Ganoderic acids in a complex mixture. A validated analytical method with a proper reference standard for this compound is essential for accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Suboptimal solvent concentration. 2. Insufficient extraction time or temperature. 3. Large particle size of the biomass. 4. Low concentration of this compound in the raw material. | 1. Experiment with different ethanol concentrations (e.g., 70%, 80%, 95%). 2. Optimize extraction time and temperature; for UAE, optimize ultrasonic power. 3. Grind the biomass to a fine powder (e.g., 40-60 mesh). 4. Source high-quality Ganoderma lucidum and consider screening different strains. |
| Compound Degradation | 1. Excessive heat during extraction or solvent evaporation. 2. Prolonged extraction time. 3. Exposure to harsh pH conditions. | 1. Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature (e.g., < 50°C). 2. Optimize the extraction duration to the minimum time required for efficient extraction. 3. Maintain a neutral pH during extraction and purification unless a specific pH is required for separation. |
| Poor Separation in Chromatography | 1. Inappropriate stationary or mobile phase. 2. Column overloading. 3. Co-elution with other similar compounds. | 1. Test different solvent systems and gradients for elution. Silica gel and C18 are common stationary phases. 2. Reduce the amount of crude extract loaded onto the column. 3. Employ a multi-step purification strategy using different chromatographic techniques (e.g., silica gel followed by reversed-phase HPLC). |
| Inaccurate Quantification | 1. Lack of a specific reference standard for this compound. 2. Non-validated analytical method. 3. Matrix effects in the sample. | 1. Obtain a certified reference standard for this compound for accurate calibration. 2. Validate the HPLC or UPLC-MS method for linearity, accuracy, precision, and limits of detection and quantification. 3. Perform a matrix effect study and, if necessary, use an internal standard for quantification. |
Quantitative Data Summary
The following tables summarize quantitative data for the extraction of various Ganoderic acids. Note: Specific yield data for this compound is limited in the currently available literature. The data presented here for other Ganoderic acids can serve as a valuable reference for optimizing the extraction of this compound.
Table 1: Comparison of Extraction Methods for Ganoderic Acids
| Extraction Method | Solvent | Temperature (°C) | Time | Typical Yield of Total Ganoderic Acids | Reference(s) |
| Solvent Extraction | 95% Ethanol | 80 | 2 hours (x3) | Not specified for total, but effective for isolation | |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 45 | 45 minutes | Not specified, but generally higher than maceration | |
| Supercritical CO2 Extraction | CO2 + Ethanol (modifier) | 40-60 | 1-2 hours | Varies with pressure and temperature |
Table 2: Reported Yields of Specific Ganoderic Acids
| Ganoderic Acid | Extraction Method | Solvent | Yield | Reference(s) |
| Ganoderic Acid A | Solvent Extraction | 80% Ethanol | 827.50 to 2010.36 µg/g | |
| Ganoderic Acid B | Solvent Extraction | 80% Ethanol | 16.64 to 916.89 µg/g | |
| Ganoderic Acid H | Solvent Extraction | 100% Ethanol | 2.09 mg/g | |
| This compound | Solvent Extraction | Not specified | Identified in a triterpenoid-enriched fraction, but yield not quantified |
Experimental Protocols
Protocol 1: Ethanol Extraction of Ganoderic Acids
-
Preparation of Biomass: Dry the fruiting bodies of Ganoderma lucidum at 60°C until a constant weight is achieved. Grind the dried biomass into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 100 g of the powdered biomass and place it in a flask.
-
Add 1 L of 80% ethanol.
-
Heat the mixture to 60°C and stir for 2 hours.
-
Separate the extract from the solid residue by filtration.
-
Repeat the extraction process on the residue two more times with fresh 80% ethanol.
-
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Purification (Column Chromatography):
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and load it onto the column.
-
Elute the column with a gradient of solvents with increasing polarity (e.g., a chloroform-methanol gradient) to separate the fractions.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
-
Final Purification (Preparative HPLC):
-
Pool the fractions rich in this compound and concentrate them.
-
Perform preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid) to isolate pure this compound.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Ganoderic Acids
-
Preparation of Biomass: Prepare the dried and powdered Ganoderma lucidum biomass as described in Protocol 1.
-
Extraction:
-
Weigh 10 g of the powdered biomass and place it in a flask.
-
Add 200 mL of 80% ethanol.
-
Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature of 45°C.
-
Separate the extract from the solid residue by filtration.
-
Repeat the extraction process on the residue two more times.
-
-
Concentration and Purification: Follow steps 3 to 5 from Protocol 1 to concentrate and purify this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the extraction and purification of this compound.
Potential Signaling Pathways Modulated by this compound
While specific research on the signaling pathways modulated by this compound is limited, based on the known activities of other Ganoderic acids, it is plausible that it may affect key inflammatory and cancer-related pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
Addressing Ganoderic acid N stability and degradation in experimental assays
Technical Support Center: Ganoderic Acid N
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to its stability and degradation in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: this compound, like other related triterpenoids, is susceptible to degradation. Its stability is primarily influenced by several factors including pH, temperature, light exposure, and the solvent used.[1][2] Prolonged exposure to non-optimal conditions can lead to compound degradation and inconsistent experimental results.
Q2: What is the recommended way to prepare and store stock solutions of this compound?
A2: For optimal stability, stock solutions of this compound should be prepared in a high-purity, anhydrous grade of an organic solvent such as Dimethyl Sulfoxide (DMSO) or absolute ethanol.[1][3][4] It is highly recommended to store these stock solutions at -20°C or -80°C in airtight, light-protected vials. To prevent degradation from repeated freeze-thaw cycles, consider preparing smaller aliquots.
Q3: How stable is this compound in aqueous solutions or cell culture media?
A3: The stability of many ganoderic acids in aqueous solutions, including cell culture media, can be limited. Degradation can occur over the course of a typical experiment (e.g., 24-72 hours). Therefore, it is best practice to prepare fresh dilutions of this compound in your aqueous medium from a frozen stock solution immediately before each experiment.
Q4: Can components in my cell culture medium affect this compound?
A4: Yes, components within cell culture media, such as serum proteins, may interact with this compound. These interactions can potentially affect its stability and bioavailability in your assays. It is advisable to perform a stability test in your specific cell culture medium if you are planning long-term experiments.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected biological effects of this compound.
This is a common issue that may be related to the compound's stability, solubility, or bioavailability.
-
Possible Cause 1: Degradation of Stock Solution.
-
Solution: Ensure your stock solution has been stored correctly at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles by using aliquots. If you suspect degradation, prepare a fresh stock solution from solid compound.
-
-
Possible Cause 2: Degradation after Dilution in Aqueous Media.
-
Solution: Always prepare working solutions in your experimental medium immediately before adding them to cells or the assay system. Minimize the time the compound spends in aqueous solution at 37°C before the experiment begins.
-
-
Possible Cause 3: Poor Solubility in Aqueous Media.
-
Solution: When diluting the DMSO stock solution, ensure the final concentration of DMSO is sufficient to maintain solubility but remains non-toxic to your cells (typically ≤ 0.5%). Gentle vortexing can help ensure homogeneity.
-
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of unexpected peaks in HPLC chromatograms during analysis.
-
Possible Cause: Degradation of this compound.
-
Solution: The appearance of new peaks, especially with a corresponding decrease in the main this compound peak, strongly suggests degradation. A forced degradation study can help identify potential degradation products. Factors like solvent choice, pH, and temperature during sample preparation and analysis should be reviewed. Some ganoderic acids are known to be unstable in protic solvents or under acidic conditions.
-
Data & Protocols
Table 1: Factors Influencing this compound Stability
| Factor | Influence on Stability | Recommendations |
| pH | Stability can be pH-dependent. Acidic conditions, such as the 0.1-2% acetic acid used in some HPLC mobile phases, may contribute to degradation over time. | Maintain neutral pH where possible for storage. Minimize exposure time to acidic or basic conditions during analysis. |
| Temperature | Higher temperatures accelerate the rate of chemical degradation. | Store stock solutions at -20°C or -80°C. Avoid temperatures above 50°C during extraction or sample preparation. |
| Solvent | Protic solvents (e.g., methanol (B129727), water) may lead to degradation, while aprotic solvents (e.g., DMSO, anhydrous THF) offer better stability. | Use anhydrous DMSO for long-term stock solutions. Prepare aqueous dilutions immediately before use. |
| Light | Prolonged exposure to UV or ambient light can cause photodegradation. | Store solid compound and solutions in amber vials or protect them from light by wrapping containers in foil. |
Caption: Key environmental factors leading to this compound degradation.
Protocol: Stability Assessment in Experimental Medium
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium or assay buffer using HPLC.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the stock solution in your specific experimental medium (e.g., DMEM + 10% FBS) to the final working concentration you use in your assays.
-
Incubation: Aliquot the working solution into separate sterile tubes for each time point. Incubate these tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time Points: Collect samples at various time points, such as 0, 2, 8, 24, and 48 hours. The 0-hour sample should be processed immediately after preparation.
-
Sample Processing: For each time point, stop any potential enzymatic degradation by adding a cold organic solvent like acetonitrile (B52724) or methanol (1:1 ratio), vortex, and centrifuge to precipitate proteins. Collect the supernatant.
-
HPLC Analysis: Analyze the supernatant from each time point using a validated HPLC method. Quantify the peak area of this compound.
-
Data Analysis: Plot the percentage of this compound remaining versus time, with the 0-hour sample set as 100%. This will provide the degradation profile under your specific experimental conditions.
Table 2: General HPLC Parameters for Ganoderic Acid Analysis
The following are typical starting parameters for the analysis of ganoderic acids. Method optimization is recommended for specific applications.
| Parameter | Typical Setting |
| Column | C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and water containing 0.1-2% Acetic Acid |
| Flow Rate | 0.6 - 1.0 mL/min |
| Detection Wavelength | 252 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 - 20 µL |
Caption: General experimental workflow for assessing this compound stability.
References
Overcoming poor aqueous solubility of Ganoderic acid N for cell-based assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for researchers encountering challenges with the poor aqueous solubility of Ganoderic acid N in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in aqueous solutions?
A1: this compound is a highly oxygenated, lanostane-type triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum. Like other triterpenoids, its complex and largely nonpolar structure results in poor water solubility. This poses a significant challenge in cell-based assays as it can lead to precipitation in aqueous culture media, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for creating a high-concentration stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of this compound.[1] It is a powerful aprotic solvent capable of dissolving lipophilic compounds. For optimal dissolution, consider using an ultrasonic bath and ensure you are using a high-purity, anhydrous grade of DMSO.[2]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my cell culture medium. What can I do to prevent this?
A3: This common issue, often called "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. Here are several troubleshooting steps:
-
Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.5% or less, to minimize solvent-induced cytotoxicity.[2]
-
Use Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the aqueous medium. This can help maintain the compound's solubility.[2]
-
Brief Sonication: After dilution, briefly sonicate the solution to help dissolve any microscopic precipitates that may have formed.[2]
-
Incorporate a Co-solvent: For some ganoderic acids, using a stock solution in ethanol (B145695) and then diluting it into an aqueous buffer like PBS can improve solubility. For example, Ganoderic acid D has a solubility of approximately 0.25 mg/ml in a 1:3 solution of ethanol:PBS (pH 7.2).
Q4: Are there more advanced methods to improve the aqueous solubility of this compound for my experiments?
A4: Yes, several formulation strategies can significantly enhance the aqueous solubility of poorly soluble compounds like this compound:
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex. This is a widely used method to improve the solubility and bioavailability of poorly soluble drugs.
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and cellular uptake. Nanoformulations of ganoderic acids have been successfully used in preclinical models.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays
-
Possible Cause: Precipitation of this compound in the cell culture medium, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding the treatment to your cells, carefully inspect the diluted this compound solution for any visible precipitate.
-
Solubility Test: Perform a preliminary test to determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.
-
Optimize Solubilization Method: If precipitation is observed, implement one of the advanced solubilization methods described in the FAQs, such as preparing a cyclodextrin inclusion complex or a nanoformulation.
-
Control for Solvent Effects: Always include a vehicle control (medium with the same final concentration of DMSO or other solvents) in your experiments to ensure that the observed effects are due to this compound and not the solvent.
-
Issue 2: Preparing a Stable and Soluble Formulation of this compound
-
Challenge: Difficulty in preparing a homogenous and stable aqueous solution of this compound for consistent dosing in cell-based assays.
-
Solutions:
-
DMSO Stock and Dilution: Prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM). For use in experiments, dilute the stock solution in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration remains below 0.5%.
-
Advanced Formulations: For improved solubility and stability, consider preparing a cyclodextrin inclusion complex or a nanoformulation as detailed in the experimental protocols below.
-
Data Presentation
Table 1: Solubility of Ganoderic Acids in Common Solvents
| Compound | Solvent | Approximate Solubility | Reference |
| This compound | DMSO | 50 mg/mL (94.22 mM) | **** |
| Ganoderic acid D | DMSO | ~30 mg/mL | |
| Ganoderic acid D | Ethanol | ~30 mg/mL | |
| Ganoderic acid D | Dimethyl formamide | ~30 mg/mL | |
| Ganoderic acid D | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | |
| Ganoderic acid J | DMSO | 50 mg/mL (97.15 mM) |
Note: The solubility of this compound in solvents other than DMSO is not widely reported. Researchers may need to determine this empirically.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or use an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Experimental Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common cyclodextrin derivative, to improve the aqueous solubility of this compound.
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to HP-β-CD. Ratios from 1:1 to 1:2 are common starting points.
-
Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in deionized water or a suitable buffer (e.g., PBS). Gently warm the solution (40-50°C) and stir until the HP-β-CD is fully dissolved.
-
Complexation:
-
Method A (Direct Addition): Slowly add the powdered this compound to the stirring HP-β-CD solution.
-
Method B (Solvent Evaporation): Dissolve this compound in a minimal amount of a volatile organic solvent (e.g., ethanol). Add this solution dropwise to the stirring HP-β-CD solution.
-
-
Stirring: Seal the container and stir the mixture vigorously at room temperature or a slightly elevated temperature for 24-72 hours to facilitate the formation of the inclusion complex.
-
Optional Filtration/Lyophilization: To remove any un-complexed this compound, the solution can be filtered through a 0.22 µm filter. For a stable powder, the solution can be freeze-dried (lyophilized).
-
Quantification and Use: Confirm the concentration of the solubilized this compound in the final solution using an analytical method such as HPLC. This aqueous stock solution can then be sterile-filtered and used in cell-based assays.
Workflow for Cyclodextrin Inclusion Complex Formation
Caption: Protocol for preparing a this compound-cyclodextrin complex.
Protocol 3: Cell Viability (MTT) Assay
This protocol determines the cytotoxic effect of this compound on a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the this compound stock solution in fresh culture medium. The final DMSO concentration should not exceed 0.1%. Replace the old medium with the medium containing various concentrations of this compound. Include a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Protocol 4: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the apoptotic cell population induced by this compound.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Signaling Pathways
Ganoderic acids are known to exert their anti-cancer effects by modulating multiple signaling pathways. While the specific pathways for this compound are not extensively detailed, based on studies of closely related ganoderic acids like A and T, a plausible mechanism involves the induction of mitochondria-mediated apoptosis. This pathway is often initiated by cellular stress and is regulated by the p53 tumor suppressor and the Bcl-2 family of proteins.
Plausible Mitochondria-Mediated Apoptosis Pathway for this compound
Caption: Potential signaling pathway for this compound-induced apoptosis.
References
Troubleshooting peak broadening for Ganoderic acid N in chromatography
Welcome to the Technical Support Center for the chromatographic analysis of Ganoderic Acid N. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak broadening for this compound in reverse-phase HPLC?
Peak broadening for this compound in reverse-phase High-Performance Liquid Chromatography (HPLC) can stem from several factors. These include issues with the mobile phase, column, injection solvent, and system hardware. Specifically, an inappropriate mobile phase pH can lead to ionization of the acidic this compound, causing peak tailing.[1] Column overload, where too much sample is injected, can also lead to broadened peaks.[1] Furthermore, extra-column effects, such as excessive tubing length or dead volume in connections, contribute to band broadening.[1]
Q2: How does the mobile phase composition affect the peak shape of this compound?
The mobile phase composition is critical for achieving sharp, symmetrical peaks for this compound. Since Ganoderic acids are acidic triterpenoids, adding an acidic modifier to the mobile phase is crucial.[2] Acidic modifiers like acetic acid, formic acid, or phosphoric acid suppress the ionization of the carboxylic acid groups on this compound.[2] This protonation reduces peak tailing and improves resolution. The choice of organic modifier, such as acetonitrile (B52724) or methanol (B129727), can also alter selectivity and affect peak shape.
Q3: What type of column is most suitable for this compound analysis?
For the analysis of Ganoderic acids, including this compound, C18 columns are the most commonly used stationary phase in reverse-phase HPLC. Modern, fully end-capped C18 columns are recommended to minimize secondary interactions between the analyte and residual silanol (B1196071) groups on the silica (B1680970) packing, which can cause peak tailing. The use of a guard column is also advisable to protect the analytical column from contamination and extend its lifetime.
Q4: Can the injection solvent impact the peak shape?
Yes, the injection solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including broadening and fronting. To avoid this, it is best to dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible. If a stronger solvent is necessary for solubility, the injection volume should be kept to a minimum.
Troubleshooting Guide: Peak Broadening
This guide provides a systematic approach to diagnosing and resolving peak broadening issues encountered during the analysis of this compound.
Problem: Symmetrical Peak Broadening
Symptoms: The peak for this compound is wider than expected, but remains symmetrical. This leads to decreased resolution and lower sensitivity.
| Possible Cause | Solution |
| Extra-Column Volume | Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
| Column Overload | Reduce the injection volume or dilute the sample and reinject. |
| Low Column Temperature | Increase the column temperature in increments (e.g., 5°C). This can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. A common temperature range is 30-40°C. |
| Flow Rate Too Low | While less common, a very slow flow rate can lead to longitudinal diffusion and peak broadening. Optimize the flow rate based on the column dimensions and particle size. |
| Inappropriate Mobile Phase | Ensure the mobile phase composition is optimal. A mobile phase that is too weak can result in long retention times and broader peaks. |
Problem: Asymmetrical Peak Broadening (Tailing or Fronting)
Symptoms: The peak for this compound is asymmetrical, with a pronounced "tail" (tailing) or a leading edge (fronting).
| Possible Cause | Solution |
| Secondary Interactions (Tailing) | Add an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of this compound and residual silanols on the column. Using a modern, end-capped C18 column can also minimize these interactions. |
| Column Contamination/Degradation (Tailing) | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
| Sample Solvent Mismatch (Fronting/Tailing) | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required, use the smallest possible injection volume. |
| Column Void or Channeling (Tailing/Splitting) | A void at the column inlet can cause peak distortion. This may require replacing the column. |
Experimental Protocols
Below are representative experimental protocols for the HPLC analysis of Ganoderic acids. These should be considered as starting points and may require optimization for your specific instrumentation and sample matrix.
Protocol 1: HPLC-UV Analysis of Ganoderic Acids
This protocol is a general method for the separation and quantification of various Ganoderic acids.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Acetic acid in water B: Acetonitrile |
| Gradient | Optimized based on the specific Ganoderic acids of interest. A typical gradient might start with a lower percentage of B and ramp up. |
| Flow Rate | 0.6 - 1.0 mL/min |
| Column Temperature | 25 - 35°C |
| Detection | UV at 252 nm or 254 nm |
| Injection Volume | 5 - 20 µL |
| Sample Preparation | Dissolve the extract in methanol or the initial mobile phase composition and filter through a 0.45 µm filter before injection. |
Protocol 2: UPLC-MS/MS Analysis of Ganoderic Acids
This protocol is suitable for rapid and sensitive quantification of multiple Ganoderic acids.
| Parameter | Condition |
| Column | UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile |
| Gradient | A rapid gradient optimized for the separation of target analytes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40°C |
| Detection | Tandem Mass Spectrometry (MS/MS) in negative electrospray ionization (ESI-) mode. |
| Injection Volume | 1 - 5 µL |
| Sample Preparation | Similar to HPLC, ensure the sample is fully dissolved and filtered. |
Visualizations
The following diagrams illustrate common workflows and logical relationships in troubleshooting chromatography issues.
References
Technical Support Center: Mitigating Ganoderic Acid N Interference in High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Ganoderic acid N in high-throughput screening (HTS) assays. The information provided is intended to help identify and mitigate potential assay interference, ensuring the generation of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a lanostane-type triterpenoid (B12794562) isolated from mushrooms of the Ganoderma species.[1] While specific research on this compound is limited, other ganoderic acids are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[2][3] For instance, some ganoderic acids have been shown to suppress the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion.[1]
Q2: Why might this compound interfere with my HTS assay?
Triterpenoids, the class of compounds to which this compound belongs, are known to be potential sources of assay interference in HTS.[4] Several physicochemical properties can contribute to this interference:
-
Aggregation: Like many natural products, this compound may form aggregates in aqueous assay buffers, especially at higher concentrations. These aggregates can non-specifically sequester and inhibit enzymes, leading to false-positive results.
-
Lipophilicity: Triterpenoids are often lipophilic, which can lead to non-specific interactions with assay components, such as proteins and cell membranes.
-
Autofluorescence: While not specifically documented for this compound, some organic molecules can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.
-
Reactivity: The chemical structure of this compound may contain reactive moieties that can covalently modify proteins, leading to irreversible inhibition.
Q3: What are the common signs of assay interference by this compound?
Observing one or more of the following may indicate that this compound is interfering with your assay:
-
Activity in multiple, unrelated assays (promiscuous inhibition).
-
A steep dose-response curve.
-
Time-dependent inhibition that is not consistent with a specific binding mechanism.
-
High background signal or quenching in fluorescence-based assays.
-
Irreproducible results between experiments.
-
Discrepancies between primary and confirmatory or orthogonal assays.
Troubleshooting Guides
Issue 1: Suspected False-Positive Hit with this compound
If you have identified this compound as a hit in your primary screen, it is crucial to perform a series of validation experiments to rule out assay interference.
Troubleshooting Workflow:
Caption: Workflow for triaging a primary HTS hit of this compound.
Issue 2: High Background or Signal Quenching in a Fluorescence-Based Assay
This issue is common when working with compounds that have intrinsic fluorescent properties.
Troubleshooting Steps:
-
Measure the fluorescence spectrum of this compound: Dissolve this compound in the assay buffer at the screening concentration and measure its excitation and emission spectra. This will determine if its fluorescence overlaps with that of your assay's fluorophore.
-
Run a buffer-only control with this compound: This will quantify the contribution of the compound's intrinsic fluorescence to the total signal.
-
Implement a counter-screen: Use an assay format that is not fluorescence-based to confirm the activity.
Experimental Protocols
Protocol 1: Detergent-Based Assay to Detect Aggregation
This protocol helps determine if the observed activity of this compound is due to the formation of aggregates.
Materials:
-
This compound stock solution
-
Assay buffer
-
Non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20)
-
All other assay-specific reagents
Procedure:
-
Prepare two sets of assay reactions.
-
Set 1 (Control): Perform the assay according to your standard protocol.
-
Set 2 (Detergent): Add the non-ionic detergent to the assay buffer before adding this compound.
-
Incubate both sets of reactions as per the standard protocol.
-
Measure the assay signal for both sets.
Interpretation of Results:
| Observation | Interpretation |
| Activity of this compound is significantly reduced or eliminated in the presence of detergent. | Strong indication of aggregation-based inhibition. |
| Activity of this compound is unchanged in the presence of detergent. | Aggregation is unlikely to be the primary cause of the observed activity. |
Protocol 2: Orthogonal Assay Confirmation
An orthogonal assay measures the same biological endpoint as the primary assay but uses a different detection technology. This helps to rule out artifacts specific to the primary assay format.
Example:
| Primary Assay | Orthogonal Assay |
| Fluorescence-based enzymatic assay | Label-free mass spectrometry-based enzymatic assay |
| Cell-based reporter gene assay (e.g., luciferase) | Western blot to measure the protein levels of the target gene |
Procedure:
-
Select an appropriate orthogonal assay for your biological target.
-
Test this compound in the orthogonal assay at a range of concentrations.
-
Compare the dose-response curve and efficacy to the results from the primary assay.
Interpretation of Results:
| Observation | Interpretation |
| This compound shows similar potency and efficacy in both assays. | Increased confidence in a true biological effect. |
| This compound is active in the primary assay but inactive in the orthogonal assay. | High likelihood of assay-specific interference. |
Signaling Pathway Considerations
Ganoderic acids have been reported to modulate various signaling pathways, which could lead to off-target effects in cell-based assays. It is important to be aware of these potential interactions.
Caption: Potential off-target signaling pathways modulated by Ganoderic acids.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Specific experimental conditions may need to be optimized for your particular assay and instrumentation. It is important to note that research specifically on this compound interference in HTS is limited, and some of the recommendations are based on general principles of assay interference and the known properties of the broader class of triterpenoids.
References
- 1. [PDF] Identification and prediction of promiscuous aggregating inhibitors among known drugs. | Semantic Scholar [semanticscholar.org]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Purification Protocols for High-Purity Ganoderic Acid N
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for obtaining high-purity Ganoderic acid N. Below you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound and related triterpenoids from Ganoderma species.
Q1: My initial crude extract shows very low levels of this compound. How can I improve the extraction efficiency?
A1: Low yields of triterpenoids can often be traced back to the initial extraction process.[1] Consider the following factors:
-
Extraction Solvent: Ganoderic acids are triterpenoids and are generally more soluble in organic solvents. While ethanol (B145695) is commonly used, the polarity of the solvent system is critical. A 95% ethanol solution is often used for extraction from Ganoderma lucidum fruiting bodies.[2]
-
Extraction Method: Traditional hot water extraction may lead to lower yields and potential degradation of the target compounds due to prolonged high temperatures.[1] Methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance yield by improving the disruption of the fungal cell wall.[1] Supercritical CO2 extraction is another efficient method that can yield a clean extract.[3]
-
Source Material: The concentration of this compound can vary significantly between different strains and growth stages of Ganoderma. Ensure you are using a high-yielding strain and that the fruiting bodies or mycelia are harvested at the optimal time.
Q2: I am having difficulty removing pigments and other impurities from my crude extract. What initial cleanup steps are recommended?
A2: A multi-step approach is often necessary for effective initial purification:
-
Solvent Partitioning: To remove highly nonpolar compounds like fats and lipids, perform a liquid-liquid extraction with a nonpolar solvent such as hexane (B92381).
-
Macroporous Resin Chromatography: This is an excellent method for enriching Ganoderic acids and removing impurities like polysaccharides and pigments. ADS-8 resin has shown good performance for this purpose.
-
Silica Gel Column Chromatography: This is a standard technique for the initial fractionation of the extract based on polarity.
Q3: I am struggling to separate this compound from other closely related Ganoderic acids using HPLC. How can I improve the resolution?
A3: Co-elution of structurally similar Ganoderic acids is a common challenge. Here are some strategies to enhance separation:
-
Optimize the Mobile Phase: Fine-tuning the gradient of your mobile phase is crucial. A common mobile phase for separating Ganoderic acids is a gradient of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape.
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can sometimes cause irreversible adsorption of the sample. It has been successfully used to separate various Ganoderic acids with high purity. A common two-phase solvent system is n-hexane-ethyl acetate-methanol-water.
-
Semi-Preparative HPLC: If you have an analytical HPLC method with good separation, scaling it up to a semi-preparative scale can allow you to isolate sufficient quantities of pure this compound.
Q4: My final product purity is still not satisfactory. What final purification step can I employ?
A4: Crystallization is an effective final step to achieve high purity. After obtaining a relatively pure fraction of this compound from chromatography, you can attempt to crystallize it from a suitable solvent system. This process can significantly enhance the purity of the final product.
Q5: I am concerned about the stability of this compound during the purification process. What precautions should I take?
A5: Ganoderic acids can be susceptible to degradation under certain conditions.
-
Temperature: Avoid prolonged exposure to high temperatures, especially during extraction and solvent evaporation.
-
pH: Extreme pH conditions should be avoided. Some Ganoderic acids have been shown to be unstable in protic solvents under acidic conditions.
-
Storage: Store purified this compound in a cool, dark, and dry place. For long-term storage, consider storing it under an inert atmosphere.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the purification of Ganoderic acids. While not all data is specific to this compound, it provides a valuable reference for expected yields and purities at different stages of purification.
Table 1: Enrichment of Ganoderic Acids using Macroporous Resin
| Resin Type | Initial Content (mg/g) | Final Content (mg/g) | Recovery Yield (%) | Reference |
| ADS-8 | 45 (GA-Mk), 22 (GA-T) | 352 (GA-Mk), 141 (GA-T) | 90.1 (GA-Mk), 72.2 (GA-T) |
Table 2: Purity of Ganoderic Acids after High-Speed Counter-Current Chromatography (HSCCC)
| Target Compound | Purity (%) | Solvent System (v/v/v/v) | Reference |
| Ganoderic acid T | 97.8 | n-hexane-ethyl acetate-methanol-water (6:10:8:4.5) | |
| Ganoderol B | 90.4 | n-hexane-ethyl acetate-methanol-water (7:12:11:5) | |
| Ganoderic acid A | >95 | Chloroform-methanol-water |
Table 3: Yield of Ganoderic Acids from Semi-Preparative HPLC and Crystallization
| Starting Material | Target Compound | Yield (mg) | Reference |
| 5 g AESM | Ganoderic acid A | 110 | |
| 5 g AESM | Ganoderic acid B | 76 |
*AESM: Acidic ethyl acetate (B1210297) soluble material (crude triterpenoids)
Experimental Protocols
Below are detailed methodologies for key experiments in the purification of this compound.
Protocol 1: Extraction and Initial Cleanup
-
Extraction:
-
Grind dried Ganoderma lucidum fruiting bodies into a fine powder.
-
Extract the powder with 95% ethanol at 80°C three times.
-
Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform a liquid-liquid extraction with hexane to remove nonpolar impurities.
-
-
Macroporous Resin Chromatography:
-
Dissolve the extract in an appropriate solvent and load it onto a pre-equilibrated macroporous resin column (e.g., ADS-8).
-
Wash the column with deionized water to remove polar impurities.
-
Elute the Ganoderic acids with an appropriate concentration of ethanol.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification
-
Solvent System Preparation:
-
Prepare a two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water in a ratio of 6:10:8:4.5 (v/v/v/v).
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (upper or lower phase depending on the instrument and method).
-
Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed (e.g., 800 rpm).
-
Once the system reaches hydrodynamic equilibrium, inject the sample dissolved in a small amount of the solvent system.
-
Monitor the effluent using a UV detector (e.g., at 252 nm or 254 nm) and collect the fractions corresponding to the peaks.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by analytical HPLC to identify those containing high-purity this compound.
-
Protocol 3: Purity Assessment by HPLC
-
Instrumentation:
-
An HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
-
Mobile Phase:
-
A gradient elution using acetonitrile (A) and 0.1% acetic acid in water (B) is common.
-
-
Detection:
-
Set the UV detector to a wavelength of 252 nm or 254 nm for the detection of Ganoderic acids.
-
-
Quantification:
-
Prepare a calibration curve using a high-purity standard of this compound.
-
Calculate the purity of the isolated sample by comparing its peak area to the calibration curve.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: A general workflow for the purification of high-purity this compound.
Troubleshooting Logic for Low Purity
Caption: A troubleshooting decision tree for addressing low purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102532231A - Method for efficiently preparing ganoderic acid A from ganoderma lucidum fruiting body - Google Patents [patents.google.com]
How to resolve inconsistencies in Ganoderic acid N quantification
Welcome to the technical support center for Ganoderic Acid N quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving inconsistencies in this compound quantification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guides
Inconsistencies in the quantification of this compound can arise from various stages of the experimental workflow, from sample preparation to data analysis. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Poor Peak Shape in HPLC/UPLC Analysis (Tailing, Fronting, or Splitting)
A common source of quantification inconsistency is a non-ideal peak shape in the chromatogram.
Quantitative Data Summary: Impact of Peak Shape on Quantification
| Peak Shape Anomaly | Potential Impact on Quantification | Typical % RSD Increase |
| Tailing | Inaccurate peak integration, leading to underestimation of the area. | 5-15% |
| Fronting | Inaccurate peak integration, leading to overestimation of the area. | 5-10% |
| Splitting | Inability to accurately integrate the peak, leading to significant quantification errors. | > 20% |
Troubleshooting Steps:
-
Peak Tailing: This is often caused by secondary interactions between the acidic this compound and the stationary phase.[1][2]
-
Solution 1: Lower the mobile phase pH to 2-3 to protonate residual silanol (B1196071) groups on the column.[1]
-
Solution 2: Use a modern, fully end-capped C18 or C8 column to minimize these interactions.[1]
-
Solution 3: Check for column overload by diluting the sample or reducing the injection volume.[1]
-
-
Peak Fronting: This is less common but can occur due to poor sample solubility or an incompatible injection solvent.
-
Solution: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, use the smallest possible volume.
-
-
Peak Splitting: This can be caused by a partially blocked column inlet frit, a column void, or a mismatch between the injection solvent and the mobile phase.
-
Solution 1: Filter all samples and mobile phases to prevent particulate matter from blocking the column.
-
Solution 2: If a column void is suspected, the column may need to be replaced.
-
Solution 3: Ensure the injection solvent is compatible with the mobile phase.
-
Issue 2: Low or Inconsistent Recovery of this compound
Low or variable recovery rates are a significant source of quantification error, often stemming from the extraction and sample preparation stages.
Quantitative Data Summary: Comparison of Analytical Methods
| Performance Metric | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | >0.998 | >0.998 |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL | 0.66 - 6.55 µg/kg |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL | 2.20 - 21.84 µg/kg |
| Precision (RSD) | Intra-day: 0.81-3.20%, Inter-day: 0.40-3.67% | Intra-day: <6.8%, Inter-day: <8.1% |
| Accuracy/Recovery | 97.09 - 100.79% | 89.1 - 114.0% |
Troubleshooting Steps:
-
Optimize Extraction Protocol: The choice of extraction solvent and method is critical.
-
Recommendation: An ethanolic extraction is commonly used for crude triterpenoid (B12794562) isolation. Further enrichment can be achieved through solvent-solvent partitioning.
-
-
Assess Compound Stability: Ganoderic acids can be unstable under certain conditions.
-
pH: The pH of the medium can affect stability.
-
Temperature: Higher temperatures can accelerate degradation. Stock solutions should be stored at low temperatures.
-
Light Exposure: Protect stock solutions and samples from light to prevent photodegradation.
-
Recommendation: Prepare fresh dilutions from a stock solution (e.g., in DMSO) immediately before each experiment. Avoid prolonged storage in aqueous solutions.
-
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate quantification.
Protocol 1: Extraction of Ganoderic Acids from Ganoderma Species
This protocol is adapted from established laboratory practices for the extraction of triterpenoids.
-
Raw Material Preparation:
-
Obtain dried fruiting bodies of Ganoderma lucidum.
-
Grind the dried material into a fine powder (40-60 mesh).
-
Store the powder in a cool, dry place.
-
-
Ethanolic Extraction:
-
Macerate 1 kg of powdered Ganoderma with 10 L of 95% ethanol (B145695) at room temperature for 24 hours with occasional stirring.
-
Filter the mixture.
-
Repeat the extraction on the residue two more times.
-
Combine the ethanolic extracts and concentrate under reduced pressure at a temperature not exceeding 50°C.
-
-
Solvent Partitioning:
-
Suspend the crude ethanolic extract in distilled water.
-
Perform liquid-liquid extraction with an equal volume of methylene (B1212753) chloride three times.
-
The methylene chloride fraction will contain the enriched triterpenoids.
-
Protocol 2: HPLC-UV Analysis of this compound
This is a general method suitable for the quantification of major ganoderic acids.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution of acetonitrile (B52724) and 0.1% aqueous acetic acid.
-
Flow Rate: 0.8 mL/min.
-
Detection: 252 nm.
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., DMSO) and create a series of dilutions for the calibration curve.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is co-eluting with other compounds. How can I improve the resolution?
A1: Co-elution is a common challenge due to the structural similarity of many triterpenoids. To improve resolution, you can:
-
Modify the Gradient Profile: A shallower gradient can enhance the separation of closely eluting peaks.
-
Change the Organic Modifier: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter selectivity.
-
Adjust the Mobile Phase pH: This can alter the retention times of acidic compounds like this compound.
Q2: I am observing a gradual decrease in peak area for my this compound standard over a series of injections. What could be the cause?
A2: This could be due to the degradation of this compound in the autosampler. As mentioned, Ganoderic acids can be unstable in aqueous solutions over time. It is recommended to prepare fresh dilutions of your standards and samples. If long analytical runs are necessary, consider using a cooled autosampler.
Q3: What are the key differences between HPLC-UV and UPLC-MS/MS for this compound quantification?
A3: HPLC-UV is a robust and cost-effective method well-suited for routine quality control of major ganoderic acids. UPLC-MS/MS offers significantly higher sensitivity and specificity, making it the preferred method for comprehensive profiling, analysis of trace-level compounds, and research applications where high accuracy is paramount. UPLC-MS/MS can achieve much lower limits of detection (LOD) and quantification (LOQ).
Q4: How often should I calibrate my instrument for this compound quantification?
A4: A calibration curve should be generated for each batch of samples to ensure the accuracy of the quantification. The linearity of the calibration curve should be verified, with a correlation coefficient (r²) greater than 0.998 being desirable.
Q5: Can I use a different Ganoderic acid as a standard for quantifying this compound?
A5: It is highly recommended to use a certified reference standard of this compound for accurate quantification. Using a different ganoderic acid as a standard can lead to significant inaccuracies due to differences in molar absorptivity (for UV detection) or ionization efficiency (for MS detection).
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting flowchart for this compound quantification.
References
Strategies to prevent Ganoderic acid N precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling Ganoderic Acid N, focusing on strategies to prevent precipitation in stock solutions and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of this compound a challenge in experimental settings?
A1: this compound belongs to the triterpenoid (B12794562) class of compounds, which are characteristically lipophilic and have poor aqueous solubility.[1] This inherent property can lead to precipitation when stock solutions, typically prepared in organic solvents, are diluted into aqueous buffers or cell culture media. Such precipitation results in inaccurate dosing and can compromise the reliability of experimental outcomes.[1]
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: Organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions of ganoderic acids.[2][3] For similar compounds like Ganoderic Acid D, a solubility of approximately 30 mg/mL has been reported in these solvents.[3] High-purity, anhydrous DMSO is a common and effective choice for creating stock solutions of triterpenoids.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?
A3: This phenomenon, known as "precipitation upon dilution," is common for poorly soluble compounds. Here are several strategies to mitigate this issue:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This can help maintain the compound's solubility.
-
Solvent-Based Formulation: For in vitro use, incorporating a co-solvent like ethanol or a surfactant like Tween 80 can improve solubility upon dilution.
-
Formulation Technologies: For in vivo or sensitive in vitro experiments, consider encapsulating this compound in delivery systems such as liposomes or polymeric nanoparticles to enhance its aqueous dispersibility and stability.
Q4: How should I store this compound stock solutions?
A4: Stock solutions of ganoderic acids in organic solvents like DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Before use, allow the vial to warm to room temperature before opening to prevent condensation, which can reduce solubility. Aqueous solutions of ganoderic acids are not recommended for storage for more than one day.
Q5: Could the stability of this compound be affecting my experimental results?
A5: Yes, inconsistent results can be a consequence of compound instability. Some ganoderic acids are sensitive to acidic conditions and may be unstable in protic solvents. To ensure consistency, always prepare fresh dilutions in your aqueous medium from a properly stored stock solution for each experiment.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting precipitation issues encountered with this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Perform a stepwise dilution. - Decrease the final concentration of this compound. - Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system. |
| Cloudiness or precipitate in stock solution | The stock solution is supersaturated or has been stored improperly. | - Gently warm the solution to 37°C and vortex or sonicate for 5-10 minutes to aid dissolution. - Ensure the stock solution is stored at or below -20°C in an airtight container to prevent moisture absorption by the solvent. |
| Inconsistent experimental results | Degradation of this compound in the stock or working solution. | - Prepare fresh working solutions from the stock for each experiment. - Avoid prolonged storage of aqueous dilutions. - Use high-purity, anhydrous solvents to prepare stock solutions. |
Quantitative Data Summary
The following table summarizes the approximate solubility of a related compound, Ganoderic Acid D, which can be used as a reference point for this compound.
| Compound | Solvent | Approximate Solubility |
| Ganoderic Acid D | DMSO | ~30 mg/mL |
| Ganoderic Acid D | Ethanol | ~30 mg/mL |
| Ganoderic Acid D | Dimethylformamide | ~30 mg/mL |
| Ganoderic Acid D | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard method for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10-20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Verification: Visually inspect the solution against a light source to confirm that no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Liposomal Formulation of this compound
This protocol outlines the thin-film hydration method for preparing liposomes to improve the aqueous dispersibility of this compound.
Materials:
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe or bath sonicator
Methodology:
-
Lipid Film Hydration:
-
Dissolve this compound, DPPC, and cholesterol (e.g., in a 1:10:5 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature of DPPC (>41°C) until a thin, dry lipid film forms on the flask wall.
-
Continue evaporation for at least 1 hour after the film appears dry to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask.
-
Vortex the flask to disperse the lipid film, forming multilamellar vesicles.
-
-
Sonication:
-
Sonicate the liposome (B1194612) suspension using a probe or bath sonicator to reduce the particle size and form small unilamellar vesicles. The sonication time and power should be optimized for the specific application.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Potential signaling pathways modulated by ganoderic acids.
References
Technical Support Center: Enhancing the Oral Bioavailability of Ganoderic Acid N
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies focused on enhancing the oral bioavailability of Ganoderic acid N.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: this compound, like many other triterpenoids isolated from Ganoderma lucidum, is characterized by poor aqueous solubility.[1] This low solubility limits its dissolution in gastrointestinal fluids, which is a critical prerequisite for absorption across the intestinal epithelium into the systemic circulation, resulting in low oral bioavailability.[2][3]
Q2: What are the primary formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A2: Key strategies focus on enhancing the solubility and dissolution rate of the compound. These include:
-
Particle Size Reduction: Decreasing the particle size to the micro or nano-scale increases the surface area, which can improve the dissolution rate.[4] Techniques include micronization and the formation of nanocrystals.
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems such as oils, self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve solubility and absorption.
-
Use of Solubilizing Excipients: This involves the use of co-solvents, surfactants, and complexing agents like cyclodextrins to increase the solubility of the drug in the gastrointestinal tract.
-
Amorphous Formulations: Converting the crystalline drug to an amorphous state, often in a solid dispersion with a polymer, can enhance its aqueous solubility and dissolution rate.
Q3: Are there any specific formulation methods that have been successfully used for Ganoderic acids?
A3: Yes, studies on various Ganoderic acids have shown success with nano-formulations. For instance, nanodispersions prepared using ultrasonic cavitation and solvent evaporation have been shown to encapsulate Ganoderic acids, resulting in particle sizes under 200 nm, which enhances their bioavailability. Another promising approach is the use of solid lipid nanoparticles (SLNs) which have been shown to significantly increase the oral bioavailability of similar Ganoderic acids in rats.
Q4: What are the critical parameters to evaluate when developing a new formulation for this compound?
A4: The following parameters are crucial for characterizing a new formulation:
-
Particle Size and Polydispersity Index (PDI): These are critical for nano-formulations and are typically measured by Dynamic Light Scattering (DLS). A smaller particle size and a low PDI (typically < 0.3) are desirable.
-
Zeta Potential: This measurement indicates the surface charge of nanoparticles and is a key indicator of the stability of a colloidal dispersion. A zeta potential greater than |±30| mV is generally considered stable.
-
Entrapment Efficiency (%EE) and Drug Loading (%DL): These parameters quantify the amount of drug successfully encapsulated within the carrier and the percentage of the drug relative to the total weight of the carrier, respectively.
-
In Vitro Drug Release: This assesses the rate and extent of drug release from the formulation under simulated gastrointestinal conditions.
-
In Vivo Pharmacokinetics: Animal studies are essential to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) to calculate the relative bioavailability of the formulated drug compared to a control (e.g., a simple suspension).
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound.
| Problem | Possible Cause(s) | Troubleshooting Tip(s) |
| Low Cmax and AUC in pharmacokinetic studies despite formulation. | 1. Inadequate drug release from the formulation: The drug may be too tightly bound to the carrier. 2. Precipitation of the drug in the GI tract: The formulation may not effectively maintain the drug in a solubilized state upon dilution with GI fluids. 3. Rapid metabolism (First-Pass Effect): Ganoderic acids can undergo significant first-pass metabolism in the liver. | 1. Optimize the formulation: Modify the composition of your formulation (e.g., change the surfactant-to-oil ratio in a SEDDS, or the lipid composition in an SLN) to achieve a more favorable release profile. 2. Perform in vitro dissolution/precipitation tests: Assess the stability of your formulation in simulated gastric and intestinal fluids. 3. Consider co-administration with a metabolic inhibitor (for research purposes): In preclinical studies, co-administering a known inhibitor of relevant cytochrome P450 enzymes (e.g., CYP3A) can help determine the extent of first-pass metabolism. |
| High variability in plasma concentrations between animals. | 1. Inconsistent dosing: Inaccurate oral gavage technique or improper suspension/solution preparation. 2. Physiological differences between animals: Variations in gastric pH, GI motility, and metabolic rate. 3. Formulation instability: The formulation may not be homogenous, leading to inconsistent drug content in each dose. | 1. Ensure proper dosing technique: Train personnel on consistent oral gavage methods. Ensure suspensions are adequately vortexed before each administration. 2. Increase the number of animals per group: This will help to account for biological variability. 3. Verify formulation homogeneity: Test the drug content in multiple aliquots of the formulation before dosing. |
| Poor physical stability of the nano-formulation (e.g., aggregation, precipitation). | 1. Insufficient surface charge: The zeta potential of the nanoparticles may be too low to prevent aggregation. 2. Ostwald ripening: Growth of larger particles at the expense of smaller ones. 3. Inappropriate storage conditions: Temperature or pH fluctuations can destabilize the formulation. | 1. Optimize the stabilizer: Increase the concentration of the stabilizer (e.g., Poloxamer 188) or try a different one to achieve a higher zeta potential. 2. Optimize the homogenization/sonication process: Ensure the particle size distribution is as narrow as possible (low PDI) from the outset. 3. Conduct stability studies: Evaluate the formulation's stability at different temperatures and pH values to determine optimal storage conditions. |
| Low Entrapment Efficiency (%EE) in lipid-based nanoparticles. | 1. Poor drug solubility in the lipid matrix: The drug may have limited solubility in the chosen solid or liquid lipid. 2. Drug partitioning into the external aqueous phase: This can occur during the preparation process, especially if the drug has some water solubility. 3. High drug loading: Attempting to load too much drug can lead to its expulsion from the lipid matrix. | 1. Screen different lipids: Test the solubility of this compound in a variety of lipids to find the most suitable one. 2. Optimize the preparation method: Adjust parameters such as homogenization speed, sonication time, and temperature to improve encapsulation. 3. Reduce the initial drug loading: Start with a lower drug-to-lipid ratio and gradually increase it to find the optimal loading capacity. |
Data Presentation
The following tables summarize pharmacokinetic data for various Ganoderic acids from animal studies. While specific data for this compound is limited, these values provide a useful reference for what can be expected and for comparing the performance of new formulations.
Table 1: Comparative Pharmacokinetic Parameters of Ganoderic Acids (Oral Administration in Rats)
| Formulation | Ganoderic Acid | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Triterpenoid Extract | Ganoderic Acid A | 100 | 358.73 | < 0.61 | 954.73 | 10.38 - 17.97 |
| Triterpenoid Extract | Ganoderic Acid A | 200 | 1378.20 | < 0.61 | 3235.07 | 10.38 - 17.97 |
| Triterpenoid Extract | Ganoderic Acid A | 400 | 3010.40 | < 0.61 | 7197.24 | 10.38 - 17.97 |
| Triterpenoid-Enriched Fraction (TEF) | Ganoderic Acid H | Not specified | 2509.9 ± 28.9 | ~1.0 | 9844.5 ± 157.2 | Not Reported |
| Suspension | A Ganoderic Acid | Not specified | 107.2 | 2.0 | - | 22% |
| Solid Lipid Nanoparticles (SLNs) | A Ganoderic Acid | Not specified | 1555.6 | 0.3 | - | 70% |
Note: Data is compiled from multiple sources and different studies, which may have variations in experimental conditions. The data for "A Ganoderic Acid" is from a study on a ganoderic acid, likely Ganoderic Acid D.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is a general method that should be optimized for this compound.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant/Stabilizer (e.g., Poloxamer 188, Soy Lecithin)
-
Purified Water
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid with continuous stirring.
-
Preparation of Aqueous Phase: Dissolve the surfactant/stabilizer in purified water and heat to the same temperature as the lipid phase.
-
Formation of Coarse Emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10-15 minutes) to form a coarse oil-in-water emulsion.
-
Nano-emulsification: Subject the coarse emulsion to probe sonication to reduce the droplet size to the nanometer range. The sonication time and power should be optimized.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the prepared SLNs for particle size, PDI, zeta potential, entrapment efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Animal Model:
-
Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
Study Design:
-
Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Divide the animals into at least two groups (n=6 per group):
-
Control Group: Receives a suspension of this compound in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC).
-
Test Group: Receives the this compound formulation (e.g., SLNs).
-
-
Administer the formulations orally via gavage at a predetermined dose.
-
Collect blood samples (e.g., via the tail vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically HPLC-MS/MS.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Visualizations
Caption: Workflow for preparing this compound-loaded Solid Lipid Nanoparticles (SLNs).
Caption: Potential signaling pathways modulated by Ganoderic Acids.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Ganoderic Acid N and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of Ganoderic acid N, a bioactive triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, and Doxorubicin, a conventional chemotherapeutic agent. This analysis is based on available experimental data and aims to offer an objective overview for researchers in oncology and drug discovery.
Disclaimer: Direct comparative studies on the cytotoxic effects of this compound and Doxorubicin are limited. Therefore, this guide utilizes data from studies on various Ganoderic acids as a proxy for this compound, alongside data for Doxorubicin. The IC50 values presented are highly dependent on the cell line, exposure time, and specific experimental conditions, and should be interpreted with caution.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various Ganoderic acids and Doxorubicin across different cancer cell lines, providing an indirect comparison of their cytotoxic potential.
Table 1: Cytotoxicity of Ganoderic Acids in Human Cancer Cell Lines
| Ganoderic Acid | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 - 203.5 | 24 - 48[1] |
| SMMC7721 | Hepatocellular Carcinoma | 139.4 - 158.9 | 24 - 48[1] | |
| NALM-6 | Leukemia | ~310 (as 140 µg/mL) | 48[2][3] | |
| Ganoderic Acid (Extract) | ORL-48T | Oral Cancer | ~690 (as 310 µg/mL) | 24[4] |
Table 2: Cytotoxicity of Doxorubicin in Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| HepG2 | Hepatocellular Carcinoma | 14.72 (as µg/mL) | Not Specified |
| 12.2 | 24 | ||
| HCT116 | Colon Carcinoma | 24.30 (as µg/mL) | Not Specified |
| PC3 | Prostate Cancer | 2.64 (as µg/mL) | Not Specified |
| 8.00 | 48 | ||
| A549 | Lung Cancer | 1.50 | 48 |
| HeLa | Cervical Cancer | 1.00 | 48 |
| MCF-7 | Breast Cancer | 2.50 | 24 |
| MDA-MB-231 | Breast Cancer | 1 | 24/48 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound or Doxorubicin in the complete culture medium. Remove the old medium from the wells and add the diluted compounds. Include untreated and vehicle-treated (DMSO) controls.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound or Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Doxorubicin for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add more Binding Buffer to each sample and analyze the cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
This compound
Ganoderic acids, as a class of compounds, are known to induce apoptosis in cancer cells through multiple signaling pathways. While specific pathways for this compound are not extensively detailed, the mechanisms are likely similar to other studied Ganoderic acids. The primary mechanism involves the induction of the intrinsic (mitochondrial) apoptosis pathway.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Doxorubicin
Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism of action. Its primary modes of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).
References
In-Vivo Showdown: Ganoderic Acids vs. Conventional Chemotherapy in the Fight Against Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vivo anti-tumorigenic properties of various Ganoderic acids, benchmarked against established chemotherapy agents. Drawing from experimental data, we delve into the efficacy, mechanisms, and methodologies that define their potential in cancer therapy.
While the specific in-vivo validation of Ganoderic acid N remains limited in publicly available literature, a wealth of research on other members of the ganoderic acid family, such as Ganoderic Acid A (GA-A), Ganoderic Acid DM (GA-DM), and Ganoderic Acid T (GA-T), offers significant insights. These compounds, derived from the medicinal mushroom Ganoderma lucidum, have demonstrated notable anti-cancer activities in various preclinical models.[1][2] This guide synthesizes the available in-vivo data for these ganoderic acids and compares their performance with conventional cytotoxic drugs, Doxorubicin and Cisplatin.
Comparative Anti-Tumor Efficacy: A Tabular Overview
The following tables summarize the quantitative data from various in-vivo studies, offering a clear comparison of the anti-tumor effects of different Ganoderic acids and standard chemotherapeutic agents.
Table 1: In-Vivo Anti-Tumor Activity of Ganoderic Acids
| Compound | Cancer Model | Animal Model | Dosage | Key Findings |
| Ganoderic Acid A (GA-A) | Hepatocellular Carcinoma (HepG2 & SMMC7721 xenograft) | Nude mice | Not specified in vivo | Significantly inhibited tumor cell proliferation and invasion in vitro.[3] |
| Ganoderic Acid DM (GA-DM) | Breast Cancer | Not specified in vivo | Not specified in vivo | Effectively inhibits cell proliferation and colony formation in breast cancer cells.[4] |
| Ganoderic Acid T (GA-T) | Lewis Lung Carcinoma (LLC) | C57BL/6 mice | Not specified in vivo | Suppressed tumor growth and metastasis.[5] |
| Ganoderic Acid T (GA-T) | Human Solid Tumor (unspecified) | Athymic mice | Not specified in vivo | Suppressed the growth of human solid tumors. |
Table 2: In-Vivo Anti-Tumor Activity of Conventional Chemotherapeutic Agents
| Compound | Cancer Model | Animal Model | Dosage | Key Findings |
| Doxorubicin | Non-Small Cell Lung Cancer (H-460 xenograft) | Nude mice | 2 mg/kg, once a week | Significant suppression of tumor growth. |
| Doxorubicin | Multidrug-Resistant Breast Cancer (MCF-7/ADR xenograft) | Nude mice | Not specified in vivo | Slightly reduced tumor volume. |
| Cisplatin | Small Cell Lung Cancer (H526 xenograft) | Mice | 1.5 mg/kg (pretreatment), 3.0 mg/kg | Induced resistance at higher doses after pretreatment. |
| Cisplatin | Non-Small Cell Lung Carcinoma (H441 & PC14 xenografts) | nu/nu mice | 2 mg/kg or 4 mg/kg | Dose-dependent effects on tumor accumulation of imaging agents. |
| Cisplatin | Hepatocellular Carcinoma (HepG2 xenograft) | NOD/SCID mice | 0.5 or 2 mg/kg, q3d x 5 | Dose-dependent inhibition of tumor growth. |
Delving into the Mechanisms: Signaling Pathways and Cellular Effects
Ganoderic acids exert their anti-tumor effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death), inhibiting cell proliferation and invasion, and modulating the immune response.
Ganoderic Acid T (GA-T) , for instance, has been shown to induce apoptosis in lung cancer cells through a mitochondria-mediated pathway, involving the upregulation of p53 and Bax proteins. It also inhibits cancer cell invasion and metastasis by down-regulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, and inhibiting the NF-κB signaling pathway.
In contrast, conventional chemotherapeutic agents like Doxorubicin and Cisplatin primarily work by inducing DNA damage. Doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks, which triggers apoptosis. Cisplatin forms DNA adducts, leading to DNA damage and subsequent cell death. However, their use is often associated with significant side effects and the development of drug resistance.
Figure 1: Simplified signaling pathways of Ganoderic Acids and Conventional Chemotherapy.
Experimental Protocols: A Guide to In-Vivo Validation
Reproducibility is paramount in scientific research. The following sections provide a generalized overview of the experimental methodologies commonly employed in the in-vivo validation of anti-tumor agents.
Xenograft Mouse Model
A widely used preclinical model to assess the efficacy of anti-cancer drugs.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, H-460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Husbandry: Immunocompromised mice (e.g., nude mice, SCID mice) are housed in a sterile environment.
-
Tumor Inoculation: A suspension of cancer cells is subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The investigational compound (Ganoderic acid or chemotherapy agent) or vehicle control is administered via a specified route (e.g., oral gavage, intraperitoneal injection).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, western blotting).
Figure 2: General workflow for in-vivo anti-tumor efficacy studies using xenograft models.
Immunohistochemistry (IHC)
A technique used to visualize the expression and localization of specific proteins within tissue samples.
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin.
-
Sectioning: Thin sections of the tissue are cut and mounted on microscope slides.
-
Antigen Retrieval: The slides are treated to unmask the target protein epitopes.
-
Antibody Incubation: The sections are incubated with a primary antibody specific to the protein of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Detection: A secondary antibody conjugated to an enzyme or fluorophore is applied, followed by a substrate or chromogen to visualize the protein.
-
Microscopy: The slides are examined under a microscope, and the staining intensity and distribution are analyzed.
Western Blotting
A method to detect and quantify specific proteins in a sample.
-
Protein Extraction: Proteins are extracted from tumor tissue lysates.
-
Protein Quantification: The total protein concentration is determined using a protein assay.
-
SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody against the target protein, followed by a secondary antibody conjugated to an enzyme.
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured to visualize the protein bands.
References
- 1. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 2. A review of anti-tumour effects of Ganoderma lucidum in gastrointestinal cancer | springermedizin.de [springermedizin.de]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ganoderic Acid N and Other Bioactive Triterpenoids from Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative bioactivities of key Ganoderma triterpenoids, supported by experimental data and mechanistic insights.
Ganoderma lucidum, a mushroom revered in traditional medicine, is a rich source of structurally diverse triterpenoids known as ganoderic and lucidenic acids. These compounds have garnered significant scientific interest for their wide-ranging pharmacological activities. This guide provides a comparative analysis of Ganoderic acid N against other prominent Ganoderma triterpenoids, focusing on their cytotoxic, anti-inflammatory, and anti-metastatic properties.
Comparative Bioactivity: A Quantitative Overview
The biological efficacy of this compound and its counterparts varies depending on their unique structural features. The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentrations (IC50), to facilitate a direct comparison of their potency.
Table 1: Comparative Cytotoxicity of Ganoderma Triterpenoids
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| This compound | COLO205 (Colon) | 486 | [1] |
| HepG2 (Liver) | 230 | [1] | |
| HL-60 (Leukemia) | 64.5 | [1][2] | |
| KB (Epidermal Carcinoma) | - (Active) | [2] | |
| P388 (Leukemia) | - (Active) | ||
| Ganoderic Acid A | HepG2 (Liver) | 187.6 (24h), 203.5 (48h) | |
| SMMC7721 (Liver) | 158.9 (24h), 139.4 (48h) | ||
| PC-3 (Prostate) | - (Active) | ||
| Ganoderic Acid T | 95-D (Lung) | 27.9 µg/mL | |
| HeLa (Cervical) | 13 ± 1.4 | ||
| Lucidenic Acid A | PC-3 (Prostate) | 35.0 ± 4.1 | |
| HL-60 (Leukemia) | 61 (72h), 142 (24h) | ||
| COLO205 (Colon) | 154 (72h) | ||
| HepG2 (Liver) | 183 (72h) | ||
| Lucidenic Acid B | HL-60 (Leukemia) | 45.0 | |
| HepG2 (Liver) | 112 |
Note: The activity of this compound against KB and P388 cells was reported as significant, but specific IC50 values were not provided in the cited literature.
Table 2: Comparative Anti-inflammatory Activity of Ganoderma Triterpenoids
| Compound | Assay | Cell Line | IC50 | Reference(s) |
| Deacetyl Ganoderic Acid F | Nitric Oxide Production | BV-2 (Microglia) | 2.5 - 5 µg/mL (Effective Concentration) | |
| Ganoderic Acid C1 | TNF-α Production | RAW 264.7 (Macrophage) | 24.5 µg/mL (47.7 µM) | |
| Ganoderic Acid A | Nitric Oxide Production | AR42J (Pancreatic Acinar) | - (Significant reduction) | |
| TNF-α, IL-6, IL-1β Production | BV2 (Microglia) | - (Significant reduction at 50 µg/mL) |
Table 3: Comparative Anti-Metastatic Activity of Ganoderma Triterpenoids
| Compound | Activity | Cell Line | Observations | Reference(s) |
| Ganoderic Acid Me | Inhibition of Cell Migration & Invasion | 95-D (Lung) | Dose- and time-dependent inhibition of cell migration. Promoted cell aggregation and inhibited adhesion to extracellular matrix. Down-regulated MMP-2/9 expression. | |
| Ganoderic Acid T | Inhibition of Cell Migration & Invasion | HCT-116 (Colon), 95-D (Lung) | Promoted cell aggregation and inhibited adhesion to extracellular matrix. Inhibited migration in a dose-dependent manner. Down-regulated MMP-2/9 expression in vivo. | |
| Ganoderic Acid A | Inhibition of Invasion | MDA-MB-231 (Breast) | Suppressed invasive behavior. |
Note: Specific studies on the anti-metastatic activity of this compound were not identified in the reviewed literature.
Mechanistic Insights: Signaling Pathways
The bioactivities of Ganoderma triterpenoids are often attributed to their modulation of key cellular signaling pathways. While the specific pathways affected by this compound require further investigation, research on other ganoderic acids provides valuable insights into their potential mechanisms of action.
NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation and cell survival. Several ganoderic acids have been shown to inhibit these pathways.
-
Ganoderic Acid A has been demonstrated to inhibit the NF-κB pathway in pancreatic and nucleus pulposus cells. It also modulates the MAPK/ERK pathway.
-
Ganoderic Acid C1 suppresses TNF-α production by down-regulating the MAPK, NF-κB, and AP-1 signaling pathways in macrophages.
-
Ganoderic Acid T inhibits the nuclear translocation of NF-κB, leading to the down-regulation of inflammatory and metastatic mediators like MMP-9 and iNOS.
-
Deacetyl Ganoderic Acid F has been shown to inhibit LPS-induced neural inflammation by targeting the NF-κB pathway.
The following diagram illustrates a generalized view of how ganoderic acids may interfere with the NF-κB signaling cascade.
References
Unveiling the Molecular Targets of Ganoderic Acid N: A Comparative Guide to Cross-Validation Using CRISPR
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CRISPR-based methodologies with traditional techniques for the cross-validation of Ganoderic acid N's molecular targets. It includes supporting experimental data from related compounds, detailed protocols, and visual workflows to facilitate a comprehensive understanding of modern target validation strategies.
Ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, are gaining significant attention for their therapeutic potential, particularly in oncology and inflammatory diseases.[1][2] this compound, like its analogues, is believed to exert its biological effects by modulating specific molecular targets within cellular pathways. However, the definitive identification and validation of these targets are crucial for its development as a therapeutic agent. This guide focuses on the application of CRISPR-Cas9 technology for this purpose, presenting a robust framework for target validation and comparing it with alternative methods.
While specific experimental data on this compound is emerging, studies on closely related ganoderic acids, such as Ganoderic acid A (GA-A), Ganoderic acid DM (GA-DM), and Ganoderic acid T (GA-T), have revealed their influence on key signaling pathways including NF-κB, p53, PI3K/Akt, and MAPK.[1][3][4] For instance, computational docking studies have suggested that Fatty Acid Synthase (FASN) may be a potential target for this compound. Such putative targets require rigorous experimental validation, a process for which CRISPR-Cas9 has become an invaluable tool.
Comparative Analysis of Target Validation Methodologies
The validation of a drug's molecular target is a critical step in drug discovery, confirming that the therapeutic effect is mediated through the intended pathway. While various techniques exist, CRISPR-Cas9 offers unparalleled precision and scalability.
| Methodology | Principle | Advantages | Limitations | Throughput | Relevance to this compound |
| CRISPR-Cas9 Gene Editing | Permanent knockout, activation, or inhibition of a target gene at the DNA level. | High specificity, permanent gene modification, versatile (knockout, activation, interference), scalable for genome-wide screens. | Potential for off-target effects, requires genomic sequencing for verification, can be complex to establish in some cell lines. | High (with pooled libraries) | Ideal for definitively linking a putative target (e.g., FASN) to the observed phenotype of this compound by assessing loss of drug efficacy upon gene knockout. |
| RNA Interference (RNAi) | Transient silencing of a target gene's mRNA using siRNA or shRNA. | Relatively simple and rapid to implement, widely established protocols. | Often incomplete knockdown, transient effect, significant off-target effects are common. | High | Useful for initial screens but lacks the definitive validation power of CRISPR due to transient and often incomplete silencing. |
| Small Molecule Inhibitors/Activators | Use of pharmacological agents that selectively modulate a target's activity. | Provides direct evidence of target modulation, can be used in vivo. | Potential for lack of specificity (off-target effects), may not be available for all targets, can have different binding kinetics than the drug of interest. | Medium | Serves as a complementary approach to genetic methods. For example, a known FASN inhibitor should phenocopy the effects of this compound if FASN is the true target. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. | Directly assesses target engagement in a cellular context. | Not suitable for all targets, can be technically challenging, lower throughput. | Low to Medium | Provides direct evidence that this compound physically interacts with and stabilizes its target protein within the cell. |
| Affinity Chromatography/Mass Spectrometry | Uses a modified drug molecule (e.g., biotinylated this compound) to pull down its binding partners from cell lysates for identification by mass spectrometry. | Unbiased identification of direct binding partners. | Modification of the drug may alter its binding properties, can identify non-specific binders. | Low | A powerful discovery tool to identify a range of potential direct targets of this compound for subsequent validation by other methods like CRISPR. |
Experimental Protocols for CRISPR-Based Target Validation
Here, we outline a detailed workflow for validating a putative molecular target of this compound using CRISPR-Cas9.
Single-Gene Knockout for Target Validation
Objective: To determine if the knockout of a putative target gene confers resistance to this compound-induced cytotoxicity.
Methodology:
-
gRNA Design and Cloning: Design at least two independent single-guide RNAs (sgRNAs) targeting the gene of interest (e.g., FASN) to minimize off-target effects. Clone the sgRNAs into a suitable Cas9 expression vector.
-
Cell Line Transduction: Transduce a cancer cell line sensitive to this compound (e.g., a hepatocellular carcinoma cell line like HepG2) with the Cas9-sgRNA lentiviral particles.
-
Selection and Clonal Isolation: Select for transduced cells and isolate single-cell clones.
-
Genotype Verification: Expand the clones and verify the knockout of the target gene by Sanger sequencing and Western blot analysis of the protein product.
-
Phenotypic Assay: Treat the knockout and wild-type control cells with a dose range of this compound. Measure cell viability after 48-72 hours using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Compare the dose-response curves of the knockout and wild-type cells. A rightward shift in the curve for the knockout cells indicates that the target gene is necessary for this compound's cytotoxic effect.
Pooled CRISPR Knockout Screen for Target Discovery
Objective: To perform an unbiased, genome-wide screen to identify genes that, when knocked out, alter the sensitivity of cells to this compound.
Methodology:
-
Library Transduction: Transduce a population of Cas9-expressing cells with a pooled genome-wide sgRNA library at a low multiplicity of infection.
-
Drug Treatment: Treat the transduced cell population with a concentration of this compound that results in approximately 50% inhibition of cell growth (IC50). Maintain a parallel untreated control population.
-
Genomic DNA Extraction: After a period of selection (e.g., 14 days), harvest the surviving cells from both treated and untreated populations and extract genomic DNA.
-
sgRNA Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA by PCR and perform next-generation sequencing to determine the representation of each sgRNA in both populations.
-
Data Analysis: Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control. The genes targeted by these sgRNAs are candidate resistance genes and, by extension, potential molecular targets or key pathway components.
Visualizing the Workflow and Underlying Pathways
To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the experimental workflows and relevant signaling pathways.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Ganoderic Acid N in Kinase Inhibition: A Comparative Guide for Researchers
For researchers and professionals in drug discovery, the quest for novel kinase inhibitors with high efficacy and specificity is a continuous endeavor. Natural compounds have emerged as a promising source of such inhibitors. This guide provides a comparative analysis of Ganoderic acid N and other natural compounds in the context of kinase inhibition, supported by available experimental data and methodologies.
Comparative Analysis of Kinase Inhibitory Activity
The following table summarizes the available quantitative data on the kinase inhibitory activity of various natural compounds. It is important to note the absence of direct IC50 or Ki values for this compound, highlighting a significant gap in the current research landscape. The data presented for other Ganoderic acids pertains to their effects on signaling pathways heavily regulated by kinases, rather than direct enzymatic inhibition.
| Compound | Target Kinase / Pathway | IC50 / Ki Value | Cell Line / Assay Conditions | Citation(s) |
| Ganoderic Acid Family | ||||
| Ganoderic Acid A | JAK/STAT3 Pathway | - | HepG2 cells | [1] |
| PI3K/Akt Pathway | - | PASMCs (Hypoxia-induced) | [2] | |
| Ganoderic Acid C1 | MAPK (ERK1/2, JNK) Pathway | - | Not specified | [3] |
| Ganoderic Acid DM | PI3K/Akt/mTOR Pathway | - | A549 and NCI-H460 cells | [4] |
| Ganoderic Acid T | mTOR Pathway | - | Sendai virus-infected cells | [5] |
| Other Natural Compounds | ||||
| Quercetin | Broad Spectrum (inhibits 16 kinases by >80% at 2µM, including ABL1, Aurora kinases, FLT3, JAK3, MET, PIM1) | Not specified | In vitro kinase assays | |
| Curcumin | Pyruvate Kinase M2 (PKM2) | IC50: 1.12 µM, Ki: 1.20 µM (non-competitive) | Enzymatic assay | |
| Resveratrol | Pyruvate Kinase M2 (PKM2) | IC50: 3.07 µM, Ki: 7.34 µM (non-competitive) | Enzymatic assay | |
| Silibinin (B1684548) | Pyruvate Kinase M2 (PKM2) | IC50: 0.91 µM, Ki: 0.61 µM (competitive) | Enzymatic assay | |
| Ellagic Acid | Pyruvate Kinase M2 (PKM2) | IC50: 4.20 µM, Ki: 5.06 µM (competitive) | Enzymatic assay |
Note: The lack of standardized reporting and varied experimental conditions across studies makes direct comparison challenging. The data for the Ganoderic acid family primarily indicates modulation of signaling pathways, which may involve indirect effects on kinase activity.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in kinase inhibition studies, the following diagrams are provided.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Ganoderic acids.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Experimental Protocols
A detailed understanding of the methodologies used to generate kinase inhibition data is crucial for interpreting results and designing new experiments. Below is a general protocol for an in vitro kinase inhibition assay, which can be adapted for specific kinases and compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
1. Materials and Reagents:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Test compound (e.g., this compound)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
2. Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in kinase assay buffer to create a range of concentrations to be tested.
-
-
Kinase Reaction:
-
Add a small volume (e.g., 5 µL) of each compound dilution to the wells of the microplate. Include wells with vehicle control (e.g., DMSO) for 0% inhibition and wells without kinase for background control.
-
Add the kinase and substrate mixture to all wells.
-
Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes).
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a commercial luminescent assay kit according to the manufacturer's instructions. This typically involves adding a reagent that converts ADP to ATP, which is then used in a luciferase-luciferin reaction to generate a light signal.
-
Measure the luminescence signal using a plate reader.
-
3. Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
While the Ganoderic acid family, including compounds like Ganoderic acids A, C1, DM, and T, demonstrates significant modulation of key signaling pathways regulated by kinases, a critical knowledge gap exists regarding the direct inhibitory effects of this compound on specific kinases. The available data for other natural compounds such as quercetin, curcumin, resveratrol, and silibinin highlight their potential as direct kinase inhibitors, with specific IC50 and Ki values identified for certain targets.
To fully assess the therapeutic potential of this compound as a kinase inhibitor, future research should focus on:
-
In vitro kinase screening: Testing this compound against a broad panel of kinases to identify its primary targets and determine its selectivity profile.
-
IC50 and Ki determination: Quantifying the inhibitory potency of this compound against identified target kinases.
-
Mechanism of inhibition studies: Elucidating whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor.
-
Cell-based assays: Validating the in vitro findings in relevant cellular models to understand its effects on downstream signaling and cellular processes.
By addressing these research questions, the scientific community can build a more complete picture of this compound's potential as a novel kinase inhibitor and pave the way for its development in therapeutic applications.
References
- 1. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A comparative study of different analytical methods for Ganoderic acid N
A Comparative Guide to the Analytical Methods for Ganoderic Acid N
For researchers, scientists, and drug development professionals engaged in the study of Ganoderma lucidum and its bioactive compounds, the accurate and precise quantification of this compound is of paramount importance. This triterpenoid, along with other ganoderic acids, contributes to the therapeutic effects of this medicinal mushroom. The selection of an appropriate analytical method is a critical step in ensuring the quality and consistency of research data and final products. This guide provides a comparative overview of three key analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Zone Electrophoresis (CZE).
At a Glance: Method Comparison
The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. HPLC-UV is a robust and cost-effective method suitable for routine quality control.[1] UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and low-concentration samples.[1] Capillary Zone Electrophoresis presents an alternative with high separation efficiency and low solvent consumption.[2]
Quantitative Data Summary
The following tables summarize the key performance parameters for each analytical method based on published data for ganoderic acids. While data specific to this compound is limited, the provided ranges for other ganoderic acids offer a valuable reference.
Table 1: Performance Characteristics of HPLC-UV for Ganoderic Acid Analysis
| Parameter | Reported Performance |
| Linearity (r²) | >0.999[3] |
| Limit of Detection (LOD) | 0.34 - 1.41 µg/mL[3] |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL |
| Precision (RSD) | Intra-day: 0.81%–3.20%Inter-day: 0.43%–3.67% |
| Accuracy/Recovery | 97.09% - 100.79% |
Table 2: Performance Characteristics of UPLC-MS/MS for Ganoderic Acid Analysis
| Parameter | Reported Performance |
| Linearity (r²) | >0.998 |
| Limit of Detection (LOD) | 0.66–6.55 µg/kg |
| Limit of Quantitation (LOQ) | 2.20–21.84 µg/kg |
| Precision (RSD) | Intra-day: <6.8%Inter-day: <8.1% |
| Accuracy/Recovery | 89.1%–114.0% |
Table 3: Performance Characteristics of CZE for Ganoderic Acid Analysis
| Parameter | Reported Performance (for other Ganoderic Acids) |
| Linearity (r²) | >0.9958 |
| Limit of Detection (LOD) | <0.6 µg/mL |
| Limit of Quantitation (LOQ) | <1.8 µg/mL |
| Precision (RSD) | <5% |
| Accuracy/Recovery | 91.4% - 103.6% |
Experimental Workflows
The general workflow for the analysis of this compound involves sample preparation, chromatographic or electrophoretic separation, detection, and data analysis. The specifics of each stage vary depending on the chosen method.
General analytical workflow for this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quantification of major ganoderic acids.
Sample Preparation:
-
Grind dried Ganoderma samples into a fine powder.
-
Accurately weigh about 1.0 g of the powder and transfer it to a flask.
-
Add 20 mL of methanol or ethanol (B145695) and perform ultrasonic extraction for 30 minutes.
-
Repeat the extraction twice and combine the filtrates.
-
Evaporate the solvent to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of methanol and filter through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and 0.1% aqueous acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 10 µL.
HPLC-UV experimental workflow.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of a wide range of ganoderic acids, including those at low concentrations.
Sample Preparation: The sample preparation protocol is similar to that for HPLC-UV.
UPLC-MS/MS Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
UPLC-MS/MS experimental workflow.
Capillary Zone Electrophoresis (CZE)
CZE is a high-efficiency separation technique that can be applied to the analysis of ganoderic acids.
Sample Preparation: The sample preparation protocol is similar to that for HPLC-UV. The final extract should be dissolved in the running buffer.
CZE Conditions:
-
Capillary: Fused-silica capillary.
-
Running Buffer: Borate buffer with an organic modifier (e.g., methanol).
-
Separation Voltage: 20-30 kV.
-
Detection: UV detection at approximately 245 nm.
-
Injection: Hydrodynamic or electrokinetic injection.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation and determination of four ganoderic acids from dried fermentation mycelia powder of Ganoderma lucidum by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic Acids: A Comparative Guide to Their Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have emerged as promising therapeutic agents, particularly in oncology and inflammatory diseases. Their multifaceted biological activities are attributed to their ability to modulate a complex network of intracellular signaling pathways. This guide provides a comparative analysis of the downstream signaling pathways affected by prominent Ganoderic acids, supported by experimental data and detailed methodologies to aid in research and development. While this guide focuses on well-characterized Ganoderic acids such as A, T, and DM due to the extensive available data, it is important to note that research into other analogues, including Ganoderic acid N (potentially referred to as Lucidenic acid N), is ongoing.
Comparative Analysis of Downstream Signaling Pathway Modulation
The anti-cancer and anti-inflammatory effects of Ganoderic acids are primarily mediated through the regulation of key signaling cascades involved in cell proliferation, apoptosis, invasion, and the inflammatory response. The following tables summarize the quantitative effects of different Ganoderic acids on these pathways.
| Ganoderic Acid | Target Pathway | Cell Line | Key Molecular Effect | Effective Concentration | Reference(s) |
| Ganoderic Acid A (GA-A) | NF-κB | MDA-MB-231 (Breast Cancer) | Inhibition of NF-κB transcriptional activity | Not Specified | [1] |
| JAK/STAT3 | HepG2 (Hepatocellular Carcinoma) | Inhibition of constitutive STAT3 phosphorylation | ~60 µM | [2] | |
| PI3K/Akt | Human Glioblastoma Cells | Inhibition of PI3K/Akt signaling | Not Specified | [3] | |
| p53 | LNCaP (Prostate Cancer) | Promotion of p53 expression | Not Specified | [3] | |
| Ganoderic Acid T (GA-T) | Mitochondrial Apoptosis | 95-D (Lung Cancer) | Upregulation of Bax/Bcl-2 ratio, release of cytochrome c, activation of caspase-3 and -9 | Not Specified | [4] |
| NF-κB | HCT-116 (Colon Cancer) | Inhibition of NF-κB translocation, suppression of MMP-2/9 expression | Not Specified | ||
| p53 | HCT-116 (Colon Cancer) | p53-dependent inhibition of NF-κB | Not Specified | ||
| Ganoderic Acid DM (GA-DM) | Cell Cycle | Breast Cancer Cells | G1 cell cycle arrest, decreased protein levels of CDK2, CDK6, cyclin D1 | Not Specified | |
| PI3K/Akt/mTOR | A549, NCI-H460 (NSCLC) | Inhibition of the PI3K/Akt/mTOR signaling cascade | Not Specified | ||
| Ganoderic Acids (General) | TLR4/MyD88/NF-κB | Macrophages | Inhibition of M1 macrophage polarization | 1, 5, 25 µg/mL |
Key Signaling Pathways Targeted by Ganoderic Acids
Ganoderic acids exert their therapeutic effects by intervening in multiple, often interconnected, signaling pathways. The following diagrams illustrate the primary mechanisms of action.
Inhibition of Pro-inflammatory and Pro-survival Pathways
Many Ganoderic acids, including GA-A and GA-T, demonstrate potent anti-inflammatory and anti-cancer activities by inhibiting the NF-κB and JAK/STAT3 signaling pathways. These pathways are crucial for the transcription of genes involved in inflammation, cell survival, and proliferation.
Induction of Apoptosis via the Mitochondrial Pathway
Ganoderic acids, notably GA-T, can trigger programmed cell death (apoptosis) in cancer cells through the intrinsic mitochondrial pathway. This involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases.
Regulation of Cell Cycle and Proliferation
Ganoderic acid DM has been shown to arrest the cell cycle at the G1 phase, thereby inhibiting the proliferation of cancer cells. This is achieved by downregulating the expression of key cell cycle regulatory proteins.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to investigate the effects of Ganoderic acids on signaling pathways.
Western Blot Analysis for Protein Expression and Phosphorylation
Objective: To determine the levels of total and phosphorylated proteins in key signaling pathways (e.g., STAT3, p-STAT3, Akt, p-Akt).
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, MDA-MB-231) at a density of 1 x 10^6 cells/well in a 6-well plate. After 24 hours, treat the cells with various concentrations of the Ganoderic acid of interest or a vehicle control for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., anti-STAT3, anti-p-STAT3) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
NF-κB Reporter Assay
Objective: To measure the transcriptional activity of NF-κB.
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Cell Treatment: After 24 hours of transfection, treat the cells with the Ganoderic acid and/or a stimulant (e.g., TNF-α).
-
Luciferase Assay: After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the Ganoderic acid for the desired time.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
The available evidence strongly indicates that various Ganoderic acids are potent modulators of critical signaling pathways implicated in cancer and inflammation. While compounds like Ganoderic Acid A, T, and DM have been extensively studied, revealing their inhibitory effects on NF-κB, JAK/STAT3, and PI3K/Akt pathways, as well as their ability to induce apoptosis and cell cycle arrest, the specific mechanisms of other analogues such as this compound remain an area for future investigation. The comparative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals to further explore the therapeutic potential of this fascinating class of natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Unveiling the Preclinical Potential of Ganoderic Acids: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
While specific preclinical data for Ganoderic acid N remains to be fully elucidated in publicly available literature, a wealth of research on other structurally related ganoderic acids provides a strong foundation for understanding its potential therapeutic efficacy. This guide offers a comprehensive comparison of the preclinical performance of various well-studied ganoderic acids in established animal models of cancer and alcoholic liver disease. By presenting key experimental data, detailed methodologies, and visualizing the underlying molecular pathways, this document serves as a valuable resource for researchers seeking to evaluate the therapeutic promise of this class of compounds.
Comparative Efficacy in Preclinical Cancer Models
Ganoderic acids have demonstrated significant anti-tumor effects across a range of cancer types in preclinical xenograft models. The following tables summarize the quantitative data from these studies, comparing the efficacy of different ganoderic acids with the standard-of-care chemotherapeutic agent, doxorubicin.
Table 1: Comparative Anti-Tumor Efficacy of Ganoderic Acids in Xenograft Models
| Treatment Agent | Cancer Model | Animal Model | Dosage | Key Findings |
| Ganoderic Acid A | Colon Cancer (HT-29 Xenograft) | Nude Mice | i.v. administration (dosage not specified) | Enhanced the tumor-suppressive effect of oxaliplatin.[1] |
| Ganoderic Acid DM | Breast Cancer (MCF-7 Xenograft) | Not specified | Not specified | Effectively inhibited cell proliferation and colony formation.[2][3] |
| Ganoderic Acid DM | Breast Cancer (MDA-MB-231 Xenograft) | Not specified | Not specified | Showed weaker inhibition of cell proliferation compared to MCF-7 cells.[3][4] |
| Ganoderic Acid T | Lung Cancer (95-D Xenograft) | Athymic Mice | Not specified | Suppressed the growth of human solid tumors. |
| Ganoderic Acid T | Colon Cancer (HCT-116 Xenograft) | Not specified | Not specified | Inhibited tumor cell proliferation. |
| Ganoderma lucidum Extract (GLE) | Colorectal Cancer (HCT116 Xenograft) | Xenografted Mice | Not specified | Significantly inhibited tumor weight and volume. |
| Doxorubicin | Colon Cancer (HCT116 Xenograft) | SCID Mice | 8 mg/kg (single i.v. dose) | Showed no response in HCT116 xenografts. |
| Doxorubicin | Colon Cancer (HCT116 Xenograft) | Not specified | 1.5 µM (in vitro) | Significantly suppressed cell proliferation. |
Comparative Efficacy in a Preclinical Model of Alcoholic Liver Disease
Extracts of Ganoderma lucidum, rich in ganoderic acids, have been evaluated for their hepatoprotective effects in animal models of alcoholic liver disease (ALD). The data is compared with silymarin, a well-established hepatoprotective agent.
Table 2: Comparative Efficacy in a Mouse Model of Alcoholic Liver Disease
| Treatment Agent | Animal Model | Dosage | Key Findings |
| Ganoderma lucidum Extract (GLE) | Mice | Not specified | Inhibited the abnormal increases of serum AST and ALT. |
| Ganoderic Acids (GA) from G. lucidum | Mice | 12 mg/kg and 36 mg/kg b.w. | Significantly down-regulated alcohol-induced abnormal increase in serum ALT and AST levels in a dose-dependent manner. |
| Silymarin | Mice | 200 mg/kg BW | Attenuated the ethanol-induced increases in ALT activity. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Cancer Xenograft Model
A generalized protocol for establishing and evaluating anti-tumor efficacy in a xenograft mouse model is as follows:
-
Cell Culture: Human cancer cell lines (e.g., HCT-116 for colorectal cancer, MDA-MB-231 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice, such as BALB/c nude or SCID mice (typically 6-8 weeks old), are used to prevent the rejection of human tumor cells.
-
Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Length × Width²) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational compound (e.g., a specific ganoderic acid) is administered via a specified route (e.g., oral gavage, intraperitoneal or intravenous injection) at various dosages. The control group typically receives the vehicle used to dissolve the compound.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated groups to the control group. Other endpoints may include survival analysis and biomarker assessment in tumor tissue.
Alcoholic Liver Disease Model
A common protocol for inducing alcoholic liver disease in mice and evaluating therapeutic interventions is as follows:
-
Animal Model: Male C57BL/6 mice are often used.
-
Induction of Liver Injury: Mice are typically fed a liquid diet containing ethanol (B145695) for several weeks to induce alcoholic liver injury. An acute-on-chronic model may involve a binge dose of ethanol following a period of chronic feeding.
-
Treatment Administration: The therapeutic agent (e.g., Ganoderma lucidum extract or silymarin) is administered orally (gavage) daily for the duration of the study.
-
Efficacy Evaluation: At the end of the study period, blood and liver tissue are collected. Serum levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are measured as key indicators of liver damage. Histopathological analysis of the liver is also performed to assess steatosis, inflammation, and necrosis.
Signaling Pathways and Mechanisms of Action
Ganoderic acids exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
NF-κB Signaling Pathway in Inflammation and Cancer
The NF-κB pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival. Several ganoderic acids have been shown to inhibit the NF-κB signaling pathway.
References
- 1. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Evidence construction of Silibinin capsules against alcoholic liver disease based on a meta-analysis and systematic review [frontiersin.org]
- 3. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Ganoderic Acid N
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of Ganoderic acid N, based on available safety data. The following procedures are derived from general laboratory safety protocols and the Material Safety Data Sheet (MSDS) for this compound. It is imperative to consult and adhere to all local, state, and federal regulations, as well as your institution's specific environmental health and safety (EHS) guidelines.
Summary of Key Data
The following table summarizes the key information for this compound.
| Property | Value | Source |
| CAS Number | 110241-19-5 | [1] |
| Chemical Stability | Stable under recommended storage conditions. | [1] |
| Materials to Avoid | Strong oxidising/reducing agents, strong acids/alkalis. | [1] |
| Hazardous Combustion Products | Carbon oxides, nitrogen oxides (NOx), Sulphur oxides. | [1] |
| Environmental Precautions | Do not let product enter drains. May be harmful to the aquatic environment. | [1] |
| Storage Temperature | -20°C for long term, 2-8°C for short term. |
Disposal Protocol
Materials Required:
-
This compound waste (solid or in solution)
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves (e.g., nitrile), and respiratory protection if handling powder.
-
Sealable, properly labeled hazardous waste containers.
-
Spill containment materials (e.g., absorbent pads).
Step-by-Step Disposal Procedure:
-
Preparation and Personal Protective Equipment (PPE):
-
Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust formation.
-
Wear appropriate PPE at all times.
-
-
Containment of Waste:
-
Solid Waste: Carefully sweep up solid this compound waste, avoiding dust creation. Place the solid waste into a suitable, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste (Solutions): If this compound is in a solvent, collect the solution in a designated, sealed, and labeled hazardous waste container for flammable or non-flammable liquids, depending on the solvent used. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, should be collected and disposed of as hazardous chemical waste.
-
-
Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and any other constituents of the waste stream (e.g., solvents).
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, while awaiting pickup.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Dispose of the material in accordance with all prevailing country, federal, state, and local regulations.
-
-
Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Ganoderic Acid N
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Ganoderic acid N, a bioactive triterpenoid. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining experimental integrity.
Quantitative Data
The following table summarizes key quantitative data for this compound, compiled from available safety data sheets. This information is essential for safe handling, storage, and experimental planning.
| Property | Value | Source(s) |
| CAS Number | 110241-19-5 | [1] |
| Purity | >97% | [1] |
| Recommended Storage | Long term: -20°C; Short term: 2-8°C | [1] |
Personal Protective Equipment (PPE)
A comprehensive suite of PPE must be worn at all times when handling this compound in powdered or solubilized form to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields.[2] |
| Hand Protection | Gloves | Chemical-resistant, disposable nitrile gloves.[2] |
| Body Protection | Lab Coat/Gown | An impervious, long-sleeved lab coat or gown. |
| Respiratory Protection | Respirator | A suitable respirator should be used when handling the powder form to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for preventing contamination and ensuring personnel safety.
1. Preparation and Weighing:
-
Conduct all handling of powdered this compound within a chemical fume hood to avoid dust and aerosol formation.
-
Ensure all necessary PPE is worn correctly.
-
Use an analytical balance for accurate measurement.
-
Tare a sterile microcentrifuge tube or glass vial before weighing the compound.
2. Dissolution:
-
Based on experimental requirements, select an appropriate solvent. Ganoderic acids are generally soluble in organic solvents like DMSO.
-
Add the solvent to the vessel containing the weighed this compound.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be used to aid dissolution.
-
For cell culture experiments, ensure the final concentration of the solvent (e.g., DMSO) in the media is kept low (typically ≤0.1%) to avoid cytotoxicity.
3. Storage of Solutions:
-
Store stock solutions in clearly labeled, tightly sealed containers.
-
Follow the recommended storage temperatures: -20°C for long-term storage and 2-8°C for short-term storage.
4. Experimental Use:
-
Maintain the use of appropriate PPE throughout the experiment.
-
Avoid direct contact with skin and eyes.
-
Work in a well-ventilated area.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Unused Product: Dispose of unused this compound as hazardous waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines on chemical waste disposal.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be treated as hazardous chemical waste and disposed of according to institutional EHS guidelines.
-
Solutions: Solutions of this compound in organic solvents should be collected in a designated hazardous waste container for organic solvents. Do not dispose of down the drain.
Experimental Protocol: Assessing Cytotoxicity using MTT Assay
This protocol outlines a representative method for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HepG2, SMMC7721)
-
Complete culture medium (e.g., MEM or RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 6,000 cells/well) and incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the old medium from the wells and add the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). Incubate for desired time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the optical density at 450 nm using a microplate reader. The results can be used to calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Signaling Pathway: Apoptosis Induction
Ganoderic acids have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, such as the PI3K/Akt pathway, leading to the activation of caspases. While the specific interactions of this compound are under investigation, a plausible mechanism involves the inhibition of pro-survival signals and the activation of the apoptotic cascade.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
